3-Bromotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
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InChI Key |
WJIFKOVZNJTSGO-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=CC=C1)Br | |
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Molecular Formula |
C7H7Br | |
| Record name | M-BROMOTOLUENE | |
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DSSTOX Substance ID |
DTXSID3024659 | |
| Record name | 3-Bromotoluene | |
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Molecular Weight |
171.03 g/mol | |
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Physical Description |
M-bromotoluene is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
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Boiling Point |
362.7 °F at 760 mmHg (NTP, 1992), 183.7 °C at 760 mm Hg | |
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Flash Point |
140 °F (NTP, 1992), 60 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in chloroform, Soluble in ethanol and acetone, miscible in ether, Water solubility = 51.3 mg/l | |
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Density |
1.41 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4099 at 20 °C/4 °C | |
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Vapor Pressure |
1 mmHg at 58.6 °F (NTP, 1992), 1.53 [mmHg], Vapor pressure = 0.145 kPa (1.09 mm Hg) at 25 °C | |
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| Record name | 3-Bromotoluene | |
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Color/Form |
LIQUID | |
CAS No. |
591-17-3 | |
| Record name | M-BROMOTOLUENE | |
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| Record name | 3-Bromotoluene | |
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| Record name | Benzene, 1-bromo-3-methyl- | |
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Melting Point |
-40 °F (NTP, 1992), -39.8 °C | |
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| Record name | 3-BROMOTOLUENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromotoluene
This technical guide provides a comprehensive overview of 3-Bromotoluene (also known as m-bromotoluene), a key chemical intermediate in various industrial and research applications. The document details its chemical and physical properties, synthesis protocols, reactivity, and safety information, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₇Br.[4] It presents as a colorless to pale yellow liquid at room temperature and is characterized by a mild aromatic odor.[4][5] While it is only slightly soluble in water, it is soluble in most common organic solvents.[4][6]
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 591-17-3 | [1][2][3] |
| Molecular Formula | C₇H₇Br | [1][2][4] |
| Molecular Weight | 171.03 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Melting Point | -40 °C (-40 °F) | [2][7] |
| Boiling Point | 182.1 - 183.7 °C at 760 mmHg | [2][6] |
| Density | 1.41 g/mL at 25 °C | [6] |
| Flash Point | 60 °C (140 °F) | [2][3][7] |
| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C | [2] |
| Refractive Index | 1.552 at 20 °C | [6] |
| Solubility | Insoluble in water; soluble in ethanol and ether. | [6] |
| LogP (Octanol/Water) | 3.41 - 3.45 | [2][7] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through two main routes: the electrophilic bromination of toluene or via diazotization of a substituted aniline precursor. A well-documented experimental protocol involves the deamination of 3-bromo-4-aminotoluene.
This method involves the diazotization of 3-bromo-4-aminotoluene followed by a reduction step, which removes the amino group.[1][8]
Experimental Protocol:
-
Step 1: Diazotization: A mixture of 95% ethanol, concentrated sulfuric acid, and 3-bromo-4-aminotoluene is prepared in a flask equipped with a mechanical stirrer. The mixture is cooled to 10°C.[1][8]
-
Step 2: Nitrite Addition: A solution of sodium nitrite is added slowly while maintaining the reaction temperature at or below 10°C. The mixture is stirred for an additional 20 minutes after the addition is complete.[1]
-
Step 3: Reduction: Copper powder (copper bronze), previously washed with ether, is added to the diazotized solution.[1][8] The flask is then warmed cautiously to initiate the reaction, which is characterized by a vigorous evolution of nitrogen gas and the formation of acetaldehyde.[1] The reaction is controlled by cooling in an ice water bath as needed.[8]
-
Step 4: Isolation and Purification: After the reaction subsides, the mixture is heated on a steam bath.[8] The product is then isolated via steam distillation. The organic phase from the distillate is separated and washed sequentially with 10% sodium hydroxide, water, concentrated sulfuric acid, and a 5% sodium carbonate solution.[1]
-
Step 5: Final Distillation: The washed organic layer is dried with anhydrous calcium chloride, filtered, and distilled. The fraction collected at 180-183 °C is pure this compound.[1]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:591-17-3 | Chemsrc [chemsrc.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 591-17-3 [chemicalbook.com]
- 7. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectral Data of 3-Bromotoluene
Introduction
3-Bromotoluene, with the chemical formula C₇H₇Br, is an aromatic organic compound. It consists of a benzene ring substituted with a methyl group and a bromine atom at the meta position.[1] This colorless to pale yellow liquid serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Accurate structural elucidation and purity assessment are paramount in these applications, making a thorough understanding of its spectral characteristics essential. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data of this compound
The structural features of this compound are elucidated through various spectroscopic techniques. Proton and Carbon-13 NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively. Infrared spectroscopy identifies the functional groups present in the molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.
¹H NMR Spectral Data
Proton NMR spectroscopy of this compound reveals distinct signals for the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.33 | s (singlet) | - |
| H-2 | ~7.27 | d (doublet) | ~7.9 |
| H-4 | ~7.13 | d (doublet) | ~7.5 |
| H-5 | ~7.09 | t (triplet) | ~7.7 |
| -CH₃ | 2.31 | s (singlet) | - |
| Data obtained in CDCl₃ at 89.56 MHz.[2][3] |
¹³C NMR Spectral Data
Carbon-13 NMR provides insights into the carbon skeleton of this compound. The spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C-3 (C-Br) | ~122.6 |
| C-1 (C-CH₃) | ~139.5 |
| C-5 | ~130.1 |
| C-4 | ~129.9 |
| C-6 | ~126.9 |
| C-2 | ~130.4 |
| -CH₃ | ~21.4 |
| Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. The provided data is a representative spectrum. |
Infrared (IR) Spectral Data
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2900 | C-H Stretch | Methyl (-CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 900 - 675 | C-H Out-of-plane Bend | Aromatic |
| 600 - 500 | C-Br Stretch | Aryl Halide |
| These are characteristic ranges and specific peak positions can be found in the provided search results.[4] |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound shows the molecular ion peaks and various fragment ions. The presence of bromine is indicated by the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
| m/z | Relative Intensity (%) | Probable Assignment |
| 172 | ~53 | [C₇H₇⁸¹Br]⁺ (Molecular Ion, M+2) |
| 170 | ~54 | [C₇H₇⁷⁹Br]⁺ (Molecular Ion, M+) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~32 | [C₅H₅]⁺ |
| Data from GC-MS with Electron Ionization.[5] |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6] For ¹³C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[7]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[4] The magnetic field is then shimmed to achieve homogeneity, resulting in sharp spectral lines.[4]
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.[4][8] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.[4] The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid like this compound, a thin film can be prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[10][11]
-
Instrument Setup: A background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal) is recorded. This is used to subtract the absorbance of the atmosphere (e.g., CO₂, H₂O) and the sample holder from the sample spectrum.[12]
-
Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.[10]
-
Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe.[13] The sample is vaporized in a heated inlet.[14]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15] This causes the molecules to ionize, primarily by losing an electron to form a molecular ion (M⁺), and also to fragment into smaller, positively charged ions.[15]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[16]
-
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on the y-axis.[14]
Visualization of Spectroscopic Analysis
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
Caption: Relationship between spectral data and structural features.
Conclusion
The collective spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum verifies the presence of the key functional groups, namely the aromatic ring, the methyl group, and the carbon-bromine bond. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, including the isotopic signature of bromine. This complete set of spectral data is indispensable for the quality control and analytical verification of this compound in research and industrial applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. This compound(591-17-3) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rroij.com [rroij.com]
An In-depth Technical Guide to the Solubility of 3-Bromotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromotoluene in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on qualitative solubility principles, predictive assessments, and detailed experimental protocols for researchers to determine precise solubility values.
Core Concepts in this compound Solubility
This compound (C₇H₇Br) is a halogenated aromatic hydrocarbon.[1] Its solubility in organic solvents is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] this compound is a relatively nonpolar molecule due to its benzene ring and methyl group, with a slight increase in polarity from the bromine atom. This structure dictates its solubility behavior in different classes of organic solvents.
Qualitative Solubility Profile
Based on established chemical principles and qualitative statements from various chemical data sources, the expected solubility of this compound is summarized below. It is important to note that terms like "soluble" and "miscible" are qualitative and indicate that a significant amount of solute dissolves in the solvent, with "miscible" implying solubility in all proportions.[3][4]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-Polar Solvents | Hexane, Toluene, Benzene | High Solubility / Miscible | The non-polar nature of these solvents closely matches that of this compound, facilitating strong van der Waals interactions.[2] |
| Polar Aprotic Solvents | Acetone, Diethyl Ether, Chloroform, Ethyl Acetate | Soluble to Miscible | These solvents possess a degree of polarity that can interact with the polar C-Br bond in this compound, while their organic character allows for favorable interactions with the aromatic ring and methyl group. Several sources confirm solubility in acetone, ether, and chloroform.[5][6] |
| Polar Protic Solvents | Ethanol, Methanol | Soluble | While these solvents are polar and capable of hydrogen bonding, the hydrocarbon portion of the alcohol molecules can interact favorably with this compound. Solubility in ethanol is widely reported.[5] |
| Highly Polar Solvents | Water | Insoluble / Very Low Solubility | As a relatively non-polar organic compound, this compound has very limited solubility in the highly polar, hydrogen-bonding environment of water.[1][5] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols outline standard methodologies for determining the solubility of a liquid, such as this compound, in an organic solvent.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[7][8][9]
Methodology:
-
Preparation of Solvent System: Pre-saturate the chosen organic solvent with this compound and, conversely, this compound with the solvent to ensure thermodynamic equilibrium. This is achieved by vigorously mixing the two liquids and allowing the layers to separate.[10]
-
Sample Preparation: In a series of temperature-controlled vials, add a known excess amount of this compound to a precise volume of the organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation can be performed using a mechanical shaker or magnetic stirrer.[8]
-
Phase Separation: After equilibration, cease agitation and allow the two phases to separate completely. If an emulsion has formed, centrifugation can be employed to facilitate separation.[10]
-
Sampling: Carefully extract an aliquot from the solvent phase, ensuring that none of the undissolved this compound is collected.[10]
-
Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. Common methods include:
-
Gas Chromatography (GC): A highly effective method for separating and quantifying volatile and semi-volatile organic compounds. A calibration curve is prepared using standard solutions of this compound in the solvent.[11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of organic compounds. As with GC, a calibration curve is necessary for accurate quantification.[9]
-
Refractive Index Measurement: The refractive index of a solution changes with the concentration of the solute. A calibration curve of refractive index versus concentration can be created.[15][16][17][18]
-
Density Measurement: Similar to the refractive index, the density of a solution is dependent on the solute concentration and can be used for quantification with a proper calibration curve.[19][20]
-
-
Data Reporting: Express the solubility as grams of this compound per 100 mL of solvent ( g/100 mL) or as a mole fraction at the specified temperature.
Visual Method for Miscibility Determination
A simpler, qualitative method to determine if two liquids are miscible involves direct observation.
Methodology:
-
Mixing: In a clear glass vial, add a known volume of the organic solvent.
-
Titration: Gradually add small, measured volumes of this compound to the solvent, mixing thoroughly after each addition.
-
Observation: Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension or the separation of layers.[3] If the mixture remains clear and homogenous after the addition of a significant amount of this compound, the two liquids are likely miscible.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound in a chosen organic solvent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. Miscibility - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. This compound [chemister.ru]
- 6. nbinno.com [nbinno.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. academic.oup.com [academic.oup.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. scielo.br [scielo.br]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. faculty.weber.edu [faculty.weber.edu]
- 17. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. quora.com [quora.com]
- 20. Concentration determination by means of density measurement | Anton Paar Wiki [wiki.anton-paar.com]
Technical Guide: Synthesis of 3-Bromotoluene from 3-bromo-4-aminotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical synthesis of 3-Bromotoluene via the deamination of 3-bromo-4-aminotoluene. The core of this process involves a diazotization reaction followed by a reduction step to remove the amino group. This guide details the underlying chemical pathway, presents quantitative data in a structured format, and offers a detailed experimental protocol based on established laboratory procedures.
Reaction Pathway Overview
The conversion of 3-bromo-4-aminotoluene to this compound is a classic example of deamination of an aromatic amine. The process occurs in two primary stages:
-
Diazotization: The primary aromatic amine, 3-bromo-4-aminotoluene, is treated with a mixture of sodium nitrite and a strong acid (sulfuric acid in this case) at low temperatures (below 10°C) to form a diazonium salt intermediate.[1][2][3] This reaction is critical and temperature-sensitive.
-
Reduction (Deamination): The resulting diazonium salt is subsequently reduced to remove the diazonium group (-N₂⁺), which is replaced by a hydrogen atom. In the described protocol, ethyl alcohol serves as the reducing agent, and the reaction is facilitated by the presence of copper bronze, which acts as a catalyst.[1][2] During this step, the diazonium group is eliminated as nitrogen gas, and the ethanol is oxidized to acetaldehyde.[2]
The overall transformation can be visualized as follows:
Caption: Chemical reaction pathway for the synthesis of this compound.
Data Presentation: Reagents and Reaction Parameters
The following table summarizes the quantitative data for the synthesis, based on a protocol yielding 125-135 grams of the final product.[1]
| Parameter | Value | Molar/Atomic Equivalent | Notes |
| Starting Material | |||
| 3-bromo-4-aminotoluene | 250 g | 1.33 moles | Crude material can be used directly.[4] |
| Diazotization Reagents | |||
| 95% Ethyl Alcohol | 800 cc | - | Also acts as the reducing agent. |
| Concentrated Sulfuric Acid | 200 cc | - | Provides the acidic medium. |
| Sodium Nitrite (NaNO₂) | 148 g | 2.05 moles | Dissolved in 260 cc of water. |
| Reduction Reagent | |||
| Copper Bronze | 35 g | 0.55 atom | Washed with ether before use. |
| Reaction Conditions | |||
| Diazotization Temperature | < 10°C | - | Critical to prevent decomposition of the diazonium salt.[1][2][3] |
| Post-Diazotization Stirring | 20 minutes | - | To ensure complete diazotization.[1][2] |
| Reduction Temperature | Gentle Warming / Steam Bath | - | Reaction is exothermic and requires initial careful heating and subsequent cooling.[1] |
| Work-up & Purification | |||
| Water (for quenching) | 2 L | - | Added after the reduction is complete. |
| 10% Sodium Hydroxide | 2 x 200 cc | - | For washing the crude product. |
| Concentrated Sulfuric Acid | 2 x 150 cc | - | For washing and removing impurities. |
| 5% Sodium Carbonate | 100 cc | - | Final wash to neutralize any remaining acid. |
| Calcium Chloride | ~5 g | - | For drying the organic product. |
| Product Yield & Properties | |||
| Yield of this compound | 125-135 g | 55-59% | Based on the starting amount of 3-bromo-4-aminotoluene. |
| Boiling Point | 180-183 °C | - | At 750 mm pressure.[1] |
Detailed Experimental Protocol
This protocol is a detailed adaptation of the procedure published in Organic Syntheses.[1]
3.1 Materials and Reagents
-
Crude 3-bromo-4-aminotoluene (250 g)
-
95% Ethyl alcohol (800 cc)
-
Concentrated sulfuric acid (200 cc)
-
Sodium nitrite (148 g)
-
Deionized water (260 cc for nitrite solution, plus ~3 L for work-up)
-
Copper bronze (35 g)
-
Ether (for washing copper bronze)
-
10% Sodium hydroxide solution
-
5% Sodium carbonate solution
-
Anhydrous calcium chloride
3.2 Apparatus
-
5-L round-bottomed flask
-
Efficient mechanical stirrer
-
Large separatory funnel
-
Long, efficient reflux condenser
-
Steam distillation apparatus
-
Standard distillation apparatus with a long air condenser
-
Large beakers and flasks for washing
-
Ice bath
3.3 Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
3.4 Step-by-Step Procedure
Part 1: Diazotization
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, prepare a cold mixture by adding 200 cc of concentrated sulfuric acid to 800 cc of 95% ethyl alcohol.[1]
-
To this cold acid-alcohol mixture, add 250 g (1.33 moles) of crude 3-bromo-4-aminotoluene. Stir the mixture until the amine dissolves.
-
Cool the flask in an ice bath until the internal temperature of the solution is below 10°C.
-
Prepare a solution of 148 g (2.05 moles) of sodium nitrite in 260 cc of water.
-
Slowly add the sodium nitrite solution from a separatory funnel to the stirred amine solution. It is crucial to maintain the reaction temperature below 10°C throughout the addition.[1][2]
-
Once the addition is complete, continue to stir the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete.[1]
Part 2: Reduction of the Diazonium Salt
-
Wash 35 g (0.55 atom) of copper bronze with ether and add it to the cold diazotized solution.
-
Replace the mechanical stirrer with a long, efficient reflux condenser. Keep a large ice water bath ready for cooling.
-
Cautiously warm the flask. The reaction will begin with a vigorous evolution of nitrogen gas and acetaldehyde.[1][2]
-
As soon as the reaction becomes vigorous, immediately immerse the flask in the ice water bath to control the rate and prevent loss of product through the condenser.[1]
-
When the initial vigorous reaction has subsided, resume warming the flask. Finally, heat the mixture on a steam bath for 10 minutes to ensure the reaction goes to completion. The color of the solution should change from reddish-brown to yellow.[1]
Part 3: Work-up and Purification
-
After cooling, add 2 L of water to the reaction mixture.
-
Set up for steam distillation and distill the mixture as long as an oily substance comes over.
-
Separate the crude, heavy, yellow oil from the distillate.
-
Wash the crude oil sequentially with the following solutions:
-
Dry the washed oil with approximately 5 g of anhydrous calcium chloride.
-
Filter the dried oil through glass wool into a distillation flask.
-
Distill the product using a long air condenser, collecting the fraction that boils between 180–183°C at 750 mm pressure.[1] The result is 125–135 g of pure, colorless this compound.
References
An In-depth Technical Guide to the Mechanism of Electrophilic Bromination of Toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the electrophilic bromination of toluene. It details the reaction mechanism, regioselectivity, and provides experimental protocols for laboratory synthesis and analysis. Quantitative data are presented to illustrate the impact of reaction conditions on product distribution.
Introduction
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of toluene is a classic example of this reaction class, where an electrophilic bromine species replaces a hydrogen atom on the aromatic ring. The methyl group of toluene plays a crucial role in this transformation, influencing both the reaction rate and the regiochemical outcome. Understanding the intricacies of this mechanism is vital for chemists in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals where precise control over isomer distribution is paramount.
The Core Mechanism of Electrophilic Bromination
The electrophilic bromination of toluene proceeds through a well-established three-step mechanism:
-
Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with the stable aromatic ring of toluene. A Lewis acid catalyst, most commonly iron(III) bromide (FeBr₃), is required to polarize the bromine-bromine bond, creating a more potent electrophile. FeBr₃ can be added directly or generated in situ from the reaction of iron metal with bromine.[1][2] The Lewis acid coordinates with one of the bromine atoms, inducing a partial positive charge on the terminal bromine atom, forming a highly electrophilic complex.
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic bromine. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex.[3] This step is the rate-determining step of the reaction.
-
Deprotonation and Re-aromatization: A weak base, typically the FeBr₄⁻ anion formed in the initial step, removes a proton from the carbon atom bearing the bromine atom. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the bromotoluene product and hydrogen bromide (HBr).[3]
The overall transformation can be summarized as follows:
C₆H₅CH₃ + Br₂ --(FeBr₃)--> C₆H₄BrCH₃ + HBr
A visual representation of this mechanistic pathway is provided below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromotoluene (m-Bromotoluene). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors. This document presents key physical and chemical data in structured tables, details experimental protocols for its synthesis and significant reactions, and includes visualizations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, also known as m-bromotoluene, is an aromatic organic compound with the chemical formula C₇H₇Br. It exists as a colorless to light yellow liquid and is a key intermediate in the synthesis of a wide range of organic molecules.[1] Its utility is prominent in the pharmaceutical and agrochemical industries, where it serves as a building block for more complex molecular architectures.[1] A thorough understanding of its physical properties and chemical reactivity is essential for its safe handling, and for the successful design and execution of synthetic routes.
Physical Properties
The physical properties of this compound are well-documented and crucial for its application in various experimental setups. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇Br | [1] |
| Molecular Weight | 171.03 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -39.8 °C to -40 °C | [2] |
| Boiling Point | 183.7 °C at 760 mmHg | [2] |
| Density | 1.41 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and chloroform.[3][4] | |
| Vapor Pressure | 1.1 mmHg at 25 °C | [5] |
| Refractive Index (n20/D) | 1.552 | [2] |
| Flash Point | 60 °C (140 °F) | [6] |
| LogP (Octanol-Water Partition Coefficient) | 3.41 - 3.45 | [5][6] |
Chemical Properties and Reactivity
This compound is a versatile reagent in organic synthesis, primarily due to the presence of the bromine atom on the aromatic ring. This allows it to participate in a variety of cross-coupling reactions and other transformations.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the diazotization of 3-bromo-4-aminotoluene, followed by a reduction reaction.
This protocol is adapted from a procedure in Organic Syntheses.
-
Diazotization: In a flask equipped with a mechanical stirrer, dissolve 3-bromo-4-aminotoluene in a cold mixture of 95% ethanol and concentrated sulfuric acid. Cool the solution to 10°C.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 10°C to form the diazonium salt.
-
Reduction: To the diazonium salt solution, add copper powder. The reaction is exothermic and will release nitrogen gas. Control the reaction rate by cooling the flask in an ice bath.
-
Work-up: After the reaction subsides, perform a steam distillation to isolate the crude this compound.
-
Purification: Separate the organic layer from the distillate and wash it sequentially with 10% sodium hydroxide solution, water, and finally a 5% sodium carbonate solution. Dry the organic layer over anhydrous calcium chloride and distill to obtain pure this compound.
References
- 1. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beginning Problem #15 [webspectra.chem.ucla.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound(591-17-3) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(591-17-3) 13C NMR spectrum [chemicalbook.com]
Stability of 3-Bromotoluene Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3-bromotoluene under various acidic and basic conditions. The information presented is curated for professionals in research, scientific, and drug development fields, offering insights into the degradation pathways, potential byproducts, and analytical methodologies pertinent to stability studies.
Executive Summary
This compound, an aromatic hydrocarbon, is a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its stability profile under different pH conditions is paramount for ensuring the quality, safety, and efficacy of resulting products. This document outlines the reactivity of this compound in acidic and basic environments, provides detailed experimental protocols for stability assessment, and presents analytical methods for the identification and quantification of the parent compound and its potential degradants. While generally stable under ambient conditions, this compound can undergo degradation under forced acidic and basic environments.[1][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Br | [4] |
| Molecular Weight | 171.03 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 183.7 °C | [5] |
| Melting Point | -39.8 °C | [6] |
| Density | 1.41 g/mL at 25 °C | [7] |
| Solubility in Water | Insoluble | |
| LogP | 3.41 | [8] |
Stability Under Basic Conditions
Under neutral and mild basic conditions, this compound is relatively stable and does not readily undergo hydrolysis.[6] However, under forcing conditions, such as high temperatures and the presence of a strong base (e.g., sodium hydroxide or sodium amide), it can undergo nucleophilic aromatic substitution via a benzyne mechanism.[9][10][11]
Reaction Mechanism and Products
The reaction of this compound with a strong base at elevated temperatures proceeds through a highly reactive benzyne intermediate.[3][12] The base abstracts a proton from one of the carbon atoms adjacent to the bromine-bearing carbon, followed by the elimination of the bromide ion to form a benzyne. The nucleophile (e.g., hydroxide ion) then attacks the benzyne at either of the two carbons of the triple bond, leading to a mixture of isomeric products.[10][13] In the case of this compound, this results in the formation of a mixture of cresol isomers (o-, m-, and p-cresol).[10][11]
The treatment of m-bromotoluene with sodium hydroxide at 340°C yields a mixture of ortho-, meta-, and para-cresol.[14] This is because two different benzyne intermediates can be formed from m-bromotoluene, each leading to a different set of products.[9][13]
Quantitative Stability Data
Specific kinetic data for the degradation of this compound under basic conditions is not extensively available in public literature. The rate of this reaction is highly dependent on the base concentration, temperature, and solvent. The formation of the benzyne intermediate is the slow, rate-determining step.[3]
Stability Under Acidic Conditions
This compound is generally stable towards hydrolysis in acidic media under normal conditions.[6] However, under forcing acidic conditions, particularly in the presence of strong acids and at elevated temperatures, it can undergo electrophilic aromatic substitution reactions.[15][16]
Reaction Mechanism and Products
In the presence of strong acids like nitric acid or sulfuric acid, electrophilic substitution on the aromatic ring can occur. The bromine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group.[16] Therefore, electrophilic attack will be directed to the positions ortho and para to the methyl group and meta to the bromine atom. For example, nitration of this compound would be expected to yield a mixture of nitro-3-bromotoluene isomers.
Quantitative Stability Data
Experimental Protocols for Stability Testing
The following protocols are based on established guidelines for forced degradation studies and can be adapted for this compound.[18][19][20]
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Suitable validated analytical column (e.g., C18)
-
HPLC system with UV or MS detector
-
GC-MS system
-
pH meter
-
Thermostatically controlled oven and water bath
Workflow:
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of hydrochloric acid solution (e.g., 0.1 M or 1 M). Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of base, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of sodium hydroxide solution (e.g., 0.1 M or 1 M). Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of acid, and dilute for analysis. For more aggressive degradation to observe the benzyne mechanism, higher temperatures (e.g., >300°C) and stronger base concentrations would be required, which necessitates specialized equipment.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature for a defined period, taking samples at intervals.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating analytical method.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated for the analysis of this compound and its degradation products.
-
Column: A C18 or a phenyl column can provide good separation of aromatic compounds.[1][13]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is a common starting point.[1]
-
Detection: UV detection at a suitable wavelength (e.g., around 265 nm) or mass spectrometry for identification of unknown degradants.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including this compound and its potential degradation products like cresol isomers.
-
Column: A non-polar or medium-polar capillary column (e.g., HP-5ms) is suitable.
-
Derivatization: For the analysis of cresol isomers, derivatization (e.g., silylation) may be necessary to improve chromatographic separation and sensitivity.[2]
-
Detection: Mass spectrometry provides structural information for the identification of degradation products.
Conclusion
This compound exhibits good stability under normal storage conditions. However, it is susceptible to degradation under harsh acidic and basic conditions. Under strong basic conditions at high temperatures, it degrades via a benzyne mechanism to form a mixture of cresol isomers. Under strong acidic conditions, it can undergo electrophilic substitution reactions. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are essential for ensuring the quality and safety of products derived from this important chemical intermediate. The provided experimental protocols offer a framework for conducting comprehensive stability assessments.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. ufmg.br [ufmg.br]
- 5. This compound | 591-17-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 3-ブロモトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. quora.com [quora.com]
- 11. Treatment of p-bromotoluene with NaOH at 300°C yields a mixture of two .. [askfilo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. shimadzu.com [shimadzu.com]
- 14. chemijournal.com [chemijournal.com]
- 15. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Aromatic Reactivity [www2.chemistry.msu.edu]
- 18. ijisrt.com [ijisrt.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition Products of 3-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 3-bromotoluene. Due to a lack of specific experimental studies on the pyrolysis of this compound, this guide synthesizes information from studies on analogous compounds, including toluene and other brominated aromatic hydrocarbons, to predict the likely decomposition products and pathways. The primary decomposition routes are anticipated to involve the homolytic cleavage of the C-Br bond and reactions involving the methyl group, leading to the formation of a variety of radical and stable molecular species. This document outlines the expected products, proposes reaction mechanisms, and provides detailed experimental protocols for studying the thermal decomposition of aromatic compounds, which can be adapted for this compound.
Introduction
This compound is an aromatic hydrocarbon used as a solvent and an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Understanding its thermal stability and decomposition products is crucial for safety, process optimization, and environmental considerations, particularly in high-temperature applications. When subjected to elevated temperatures, organic molecules like this compound undergo complex reactions, breaking down into a variety of smaller, and sometimes more hazardous, compounds. Safety data for this compound indicates that hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[2] This guide aims to provide a detailed understanding of the potential thermal decomposition products of this compound based on the established chemistry of similar molecules.
Predicted Thermal Decomposition Pathways and Products
The thermal decomposition of this compound is expected to proceed through several key pathways, primarily initiated by the cleavage of the weakest chemical bonds in the molecule.
Primary Decomposition Pathways
Based on studies of toluene and brominated aromatic compounds, the following primary decomposition pathways are proposed for this compound:
-
C-Br Bond Homolysis: The carbon-bromine bond is typically the weakest bond in brominated aromatic compounds, and its homolytic cleavage is a likely initial step in the thermal decomposition process. This reaction forms a 3-methylphenyl radical and a bromine radical.
C_7H_7Br \rightarrow \cdot C_6H_4CH_3 + \cdot Br
-
C-H Bond Homolysis from the Methyl Group: Similar to the pyrolysis of toluene, the cleavage of a C-H bond from the methyl group can occur, leading to the formation of a 3-bromobenzyl radical and a hydrogen radical.[3][4]
C_7H_7Br \rightarrow C_6H_4(Br)CH_2\cdot + \cdot H
-
C-C Bond Homolysis: At very high temperatures, the bond between the aromatic ring and the methyl group can break, yielding a 3-bromophenyl radical and a methyl radical.[4]
C_7H_7Br \rightarrow \cdot C_6H_4Br + \cdot CH_3
The following diagram illustrates these initial decomposition steps.
Caption: Initial decomposition pathways of this compound.
Secondary Reactions and Final Products
The highly reactive radical species generated in the primary decomposition steps will undergo a series of secondary reactions, leading to the formation of a complex mixture of stable products.
-
Hydrogen Abstraction: The bromine, hydrogen, and methyl radicals can abstract hydrogen atoms from other molecules (including parent this compound molecules or other hydrocarbon products) to form stable molecules like hydrogen bromide (HBr), hydrogen gas (H₂), and methane (CH₄).
-
Radical Recombination: Radicals can recombine to form a variety of larger molecules. For example:
-
Two 3-methylphenyl radicals could combine to form dimethylbiphenyls.
-
A 3-methylphenyl radical and a methyl radical could form bromoxylene isomers.
-
Reactions involving phenyl and benzyl type radicals are known to lead to the formation of polycyclic aromatic hydrocarbons (PAHs) such as naphthalene, phenanthrene, and anthracene, especially at higher temperatures.[5][6]
-
-
Debromination and Hydrogenation: The 3-methylphenyl radical can be stabilized by abstracting a hydrogen atom to form toluene. Subsequent pyrolysis of toluene would then contribute to the product mixture.
The table below summarizes the expected thermal decomposition products of this compound.
| Product Category | Specific Products | Formation Pathway |
| Inorganic Gases | Hydrogen Bromide (HBr) | Hydrogen abstraction by bromine radicals. |
| Hydrogen (H₂) | Hydrogen abstraction by hydrogen radicals. | |
| Light Hydrocarbons | Methane (CH₄) | Hydrogen abstraction by methyl radicals. |
| Ethane, Ethylene, Acetylene | Secondary reactions of methyl radicals. | |
| Aromatic Hydrocarbons | Toluene | Debromination and hydrogenation of the 3-methylphenyl radical. |
| Benzene | Demethylation of toluene or other intermediates. | |
| Xylenes (isomers) | Recombination of methyl and methylphenyl radicals. | |
| Dimethylbiphenyls (isomers) | Recombination of two methylphenyl radicals. | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene, Anthracene, etc. | Ring growth reactions from smaller aromatic radicals. |
| Brominated Organics | Bromobenzene, Bromoxylenes, etc. | Incomplete decomposition and radical recombination reactions. |
Experimental Protocols for Studying Thermal Decomposition
To obtain precise quantitative data on the thermal decomposition of this compound, controlled pyrolysis experiments are necessary. The following sections describe a general experimental workflow and specific analytical techniques.
Experimental Workflow
A typical experimental setup for studying gas-phase pyrolysis involves a pyrolysis reactor coupled with an analytical system for product identification and quantification.
Caption: General experimental workflow for pyrolysis studies.
Pyrolysis Reactor Systems
-
Flow Tube Reactors: These are commonly used for studying pyrolysis under controlled temperature and residence time. A dilute mixture of the sample in an inert carrier gas is passed through a heated tube. The reaction products are then collected and analyzed.
-
Shock Tubes: Single-pulse shock tubes are used to study high-temperature, short-duration reactions. A shock wave rapidly heats the gas mixture to a specific temperature for a very short and well-defined time, after which the mixture is rapidly cooled, quenching the reactions. This allows for the study of the initial decomposition steps.[5][7]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the volatile and semi-volatile organic products of pyrolysis. The gas chromatograph separates the components of the product mixture, and the mass spectrometer provides mass spectra for their identification.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the online analysis of gaseous products, particularly for identifying small molecules like HBr, CO, CO₂, and light hydrocarbons.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile products, such as higher molecular weight PAHs.
Detailed Experimental Protocol (Example using a Flow Reactor and GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, if not a major expected product, or a non-aromatic solvent).
-
Pyrolysis:
-
Set the pyrolysis furnace to the desired temperature (e.g., in the range of 500-1000 °C).
-
Introduce the sample solution into the reactor via a syringe pump at a constant flow rate.
-
Simultaneously, flow an inert carrier gas (e.g., argon or nitrogen) through the reactor at a known flow rate to control the residence time.
-
-
Product Collection:
-
Pass the reactor effluent through a cold trap (e.g., liquid nitrogen) to condense the liquid products.
-
Collect the non-condensable gases in a gas bag.
-
-
Analysis:
-
Liquid Products: Dissolve the collected liquid products in a known volume of a suitable solvent and analyze by GC-MS.
-
GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column). Program the oven temperature to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 300 °C) to elute a wide range of products.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
-
-
Gaseous Products: Analyze the collected gas sample using a gas chromatograph equipped with a thermal conductivity detector (TCD) for permanent gases (H₂, CO, CO₂) and a flame ionization detector (FID) for light hydrocarbons (CH₄, C₂H₄, C₂H₆).
-
-
Quantification:
-
Use internal or external standards to quantify the concentration of each identified product. The effective carbon number concept can be used to estimate the concentrations of species for which calibration standards are not available.
-
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely decomposition products and pathways can be formulated by examining the pyrolysis of analogous compounds. The primary decomposition is expected to be initiated by C-Br bond cleavage, followed by reactions involving the methyl group. The resulting radical species will undergo a complex series of secondary reactions to produce a wide range of products, including hydrogen bromide, light hydrocarbons, various aromatic compounds, and polycyclic aromatic hydrocarbons. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed studies on the thermal decomposition of this compound, which will be essential for generating precise quantitative data and fully elucidating its decomposition mechanisms. Such studies are critical for ensuring the safe handling and use of this compound in high-temperature applications and for understanding its environmental fate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Gas Pyrolysis in a Liquid Metal Bubble Column Reaction System—Part I: Experimental Setup and Methods [mdpi.com]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD) - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 8. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]
- 9. DSpace [researchrepository.universityofgalway.ie]
An In-Depth Technical Guide to Potential Impurities in Commercial 3-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities in commercial 3-bromotoluene (m-bromotoluene). A thorough understanding of the impurity profile is critical for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality, safety, and efficacy of their products. This document outlines the common impurities arising from the primary synthesis routes, detailed analytical methodologies for their detection and quantification, and insights into purification techniques.
Overview of this compound Synthesis and Potential Impurity Formation
The impurity profile of commercial this compound is intrinsically linked to its manufacturing process. Two primary synthetic routes are commonly employed, each with a distinct potential for generating specific impurities.
1.1. Synthesis via Bromination of Toluene
The direct bromination of toluene is a prevalent method for producing bromotoluene isomers. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as iron(III) bromide, yields a mixture of ortho-, meta-, and para-isomers. Due to the directing effect of the methyl group, the primary products are 2-bromotoluene (ortho) and 4-bromotoluene (para). This compound (meta) is generally formed as a minor component.
-
Isomeric Impurities: The most significant impurities from this route are the other positional isomers: 2-bromotoluene and 4-bromotoluene . Their presence is almost guaranteed due to the nature of the reaction.
-
Over-bromination Products: If the reaction conditions are not carefully controlled, further bromination can occur, leading to the formation of dibromotoluene and other polybrominated species.
-
Starting Material: Residual unreacted toluene may also be present in the final product.
1.2. Synthesis via Diazotization of 3-Bromo-4-aminotoluene
Another common and more specific route to this compound involves the diazotization of 3-bromo-4-aminotoluene, followed by a deamination reaction (a Sandmeyer-type reaction).[1][2][3][4] This method is designed to produce the meta-isomer selectively.
-
Starting Material and Intermediates: Incomplete reaction or inefficient purification can lead to the presence of the starting material, 3-bromo-4-aminotoluene .
-
By-products of Diazotization: The diazotization and subsequent reactions can generate various by-products, including phenolic compounds (e.g., 3-bromo-4-hydroxytoluene ) if the diazonium salt reacts with water.[5] Other potential impurities include residual reagents from the reaction work-up.
Typical Impurity Profile and Quantitative Data
Commercial this compound typically has a purity of 98% or higher.[6][7] The remaining percentage is composed of the impurities mentioned above. While specific compositional data can vary between manufacturers and batches, a general overview of expected impurities is presented in Table 1.
| Impurity | Chemical Structure | CAS Number | Typical Origin | Anticipated Level |
| 2-Bromotoluene | 95-46-5 | Bromination of Toluene | Major Isomeric Impurity | |
| 4-Bromotoluene | 106-38-7 | Bromination of Toluene | Major Isomeric Impurity | |
| Dibromotoluenes | Various | Over-bromination of Toluene | Minor to Trace | |
| Toluene | 108-88-3 | Bromination of Toluene | Trace | |
| 3-Bromo-4-aminotoluene | 583-68-6 | Diazotization Route | Trace | |
| 3-Bromo-4-hydroxytoluene | 6627-55-0 | Diazotization Route | Trace |
Table 1: Summary of Potential Impurities in Commercial this compound
Analytical Methodologies for Impurity Detection and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in this compound.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of potential impurities in this compound. Method validation and optimization are essential for specific laboratory applications.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
-
Capillary Column: A non-polar or medium-polarity column is recommended for the separation of bromotoluene isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or hexane.
-
Prepare a series of calibration standards for the expected impurities (2-bromotoluene, 4-bromotoluene, etc.) in the same solvent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes. (This program should be optimized to achieve baseline separation of the isomers.)
-
MS Conditions (for identification):
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Quantification:
For quantitative analysis, construct a calibration curve for each identified impurity by plotting the peak area against the concentration of the standard solutions. The concentration of each impurity in the this compound sample can then be determined from its peak area using the calibration curve.
Purification of this compound
The removal of closely related impurities, particularly isomers, from this compound often requires efficient purification techniques.
-
Fractional Distillation: Due to the slight differences in boiling points between the bromotoluene isomers (2-bromotoluene: ~181 °C, this compound: ~184 °C, 4-bromotoluene: ~184 °C), fractional distillation can be employed for their separation. However, achieving high purity may require a column with a high number of theoretical plates.
-
Crystallization: 4-Bromotoluene is a solid at room temperature (m.p. 25-26 °C), while 2- and this compound are liquids. This difference in physical state can be exploited for the removal of 4-bromotoluene from mixtures by cooling and filtration.
-
Washing: Impurities from the diazotization synthesis route, such as residual acids, bases, and phenolic by-products, can be effectively removed by washing the crude product with aqueous solutions of sodium hydroxide and/or sodium carbonate, followed by a water wash.[1][3]
Visualizing Synthesis and Analytical Workflows
5.1. Synthesis of this compound via Diazotization
Caption: Synthesis pathway of this compound.
5.2. Analytical Workflow for Impurity Profiling
Caption: Workflow for impurity analysis.
Conclusion
The potential impurities in commercial this compound are primarily dictated by its synthetic origin. While the direct bromination of toluene can introduce isomeric and over-brominated impurities, the diazotization route may leave behind starting materials and reaction by-products. For high-purity applications, particularly in the pharmaceutical industry, a thorough understanding and robust analytical control of these impurities are essential. The GC-MS methodology outlined in this guide provides a solid foundation for the identification and quantification of potential impurities, ensuring the quality and consistency of this compound.
References
- 1. This compound | 591-17-3 [chemicalbook.com]
- 2. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
Reactivity of 3-Bromotoluene with Oxidizing Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 3-bromotoluene with various oxidizing agents. The document details the reaction pathways, experimental protocols, and quantitative data associated with the oxidation of the methyl group on the this compound ring, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and fine chemical industries.
Core Concepts in the Oxidation of this compound
The oxidation of this compound primarily targets the benzylic carbon of the methyl group. This reaction is a powerful tool for the synthesis of 3-bromobenzaldehyde and, more commonly, 3-bromobenzoic acid. The reactivity of the methyl group is attributed to the stability of the benzylic radical or cationic intermediates that can form during the oxidation process. For the oxidation to proceed, the benzylic carbon must possess at least one hydrogen atom.[1][2][3]
Strong oxidizing agents, such as potassium permanganate and chromic acid, are typically employed for the conversion of the methyl group to a carboxylic acid.[4][5] The reaction mechanism for benzylic oxidation is believed to be complex and may involve a free-radical pathway, initiated by the abstraction of a benzylic hydrogen atom.[5][6]
Reactivity with Common Oxidizing Agents
Potassium Permanganate (KMnO₄)
Potassium permanganate is a robust and widely used oxidizing agent for the conversion of this compound to 3-bromobenzoic acid.[7] The reaction is typically carried out in an aqueous solution, often under basic conditions with heating to drive the reaction to completion.[7][8] The intense purple color of the permanganate ion disappears as it is reduced to manganese dioxide (MnO₂), a brown precipitate, providing a visual indication of reaction progress.[9]
Dichromate Salts (e.g., K₂Cr₂O₇, Na₂Cr₂O₇)
Potassium dichromate and sodium dichromate, in the presence of a strong acid like sulfuric acid, generate chromic acid (H₂CrO₄) in situ, which is a powerful oxidizing agent.[4][10] This reagent can also oxidize the methyl group of substituted toluenes to a carboxylic acid.[2] The reaction is characterized by a color change from the orange of the dichromate ion to the green of the chromium(III) ion.[10] While effective, the use of chromium-based reagents raises environmental and health concerns due to the toxicity of chromium(VI) compounds.[10]
Nitric Acid (HNO₃)
Concentrated nitric acid can act as an oxidizing agent; however, its primary reactivity with aromatic compounds is electrophilic nitration. Under certain conditions, nitric acid can be used for the oxidation of alkyl chains on aromatic rings, though it is a less common choice for this transformation compared to permanganate or chromate reagents. In the presence of bromine, concentrated nitric acid can act as a brominating agent for deactivated aromatic compounds.[11][12] The reaction of this compound with nitric acid would likely lead to a mixture of oxidation and nitration products, complicating the synthesis.
Quantitative Data on Oxidation Reactions
The following table summarizes the reaction conditions and reported yields for the oxidation of this compound and related substituted toluenes.
| Oxidizing Agent | Substrate | Reaction Conditions | Product | Yield (%) | Reference(s) |
| Potassium Permanganate (KMnO₄) | This compound | Aqueous, with KOH, reflux for 4 hours | 3-Bromobenzoic acid | Not specified | [7] |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | p-Toluic acid | Acetic acid, acetylsulfuric acid, 45°C, 1 hour | Terephthalic acid | 89.0 | [13] |
Experimental Protocols
Oxidation of this compound with Potassium Permanganate
This protocol is based on established methods for the oxidation of substituted toluenes.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stir bar, combine this compound, potassium hydroxide, and deionized water.
-
Heat the mixture to boiling with stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of time.
-
After the addition is complete, continue to reflux the mixture for 4 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the color is discharged.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2), checking with pH paper. 3-Bromobenzoic acid will precipitate as a white solid.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water.
General Protocol for Oxidation with Sodium Dichromate/Sulfuric Acid
This protocol outlines a general procedure for the oxidation of an alkylbenzene. Caution: Chromium(VI) compounds are carcinogenic and must be handled with appropriate safety precautions. [10]
Materials:
-
Alkylbenzene (e.g., this compound)
-
Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Water
-
Ethanol (for quenching)
-
Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
-
Apparatus similar to the permanganate oxidation.
Procedure:
-
In a round-bottom flask, dissolve the alkylbenzene in a suitable solvent (if necessary).
-
In a separate beaker, prepare the chromic acid reagent by dissolving sodium dichromate dihydrate in water and slowly adding concentrated sulfuric acid with cooling.
-
Slowly add the chromic acid solution to the stirred alkylbenzene solution. The reaction is exothermic and may require cooling to control the temperature.
-
After the addition is complete, the reaction mixture is typically heated to ensure complete oxidation. The color of the solution will change from orange to green.
-
Cool the reaction mixture and quench any excess oxidant by the careful addition of a small amount of ethanol.
-
If a precipitate of the carboxylic acid forms upon cooling and acidification (if necessary), it can be collected by filtration.
-
Alternatively, the product can be extracted into an organic solvent. The organic layer is then washed with water and a saturated sodium bicarbonate solution to extract the acidic product.
-
The aqueous bicarbonate layer is then acidified with a strong acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized workflow for the oxidation of this compound.
Caption: Oxidation of this compound to 3-Bromobenzoic Acid.
Caption: Generalized workflow for the oxidation of this compound.
Conclusion
The oxidation of this compound is a fundamental and valuable reaction in organic synthesis, providing access to key building blocks for various applications, including drug development. While potassium permanganate is a commonly employed and effective reagent for this transformation, other oxidizing agents such as chromic acid can also be utilized. The choice of oxidant and reaction conditions should be carefully considered based on the desired product, scale of the reaction, and safety and environmental factors. Further research to quantify yields with different oxidizing agents and to explore more environmentally benign catalytic methods would be a valuable contribution to this area of synthetic chemistry.
References
- 1. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - permanganate and toluene reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Before you continue to YouTube [consent.youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 12. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 13. US3471555A - Process for the oxidation of alkyl benzenes - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 3-Bromotoluene as a Grignard Reagent Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds with broad applications in organic synthesis, particularly in the formation of carbon-carbon bonds. 3-Bromotoluene is a readily available aryl halide that serves as an excellent precursor for the synthesis of 3-tolylmagnesium bromide. This Grignard reagent is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its utility lies in its ability to introduce the 3-tolyl group into a target molecule, which can significantly influence the compound's steric and electronic properties, and consequently its biological activity.
These application notes provide detailed protocols for the preparation of 3-tolylmagnesium bromide from this compound and its subsequent use in common synthetic transformations. Troubleshooting tips and quantitative data from representative reactions are also included to assist researchers in optimizing their synthetic strategies.
Data Presentation
The following tables summarize quantitative data for the synthesis of tolylmagnesium bromide and its subsequent reactions with various electrophiles.
Table 1: Synthesis of Tolylmagnesium Bromide
| Precursor | Solvent | Initiator | Reaction Time (h) | Concentration (M) | Yield (%) | Reference |
| p-Bromotoluene | THF | None mentioned | 3 | 1 | Not specified, used in situ | [1] |
| p-Bromotoluene | THF | Iodine | Not specified | Not specified | 55.3 (of p-toluic acid) | [2] |
| Bromobenzene | Diethyl ether | Iodine | Not specified | Not specified | 33.04 (of triphenylmethanol) | [3] |
Table 2: Reactions of Tolylmagnesium Bromide with Electrophiles
| Grignard Reagent | Electrophile | Catalyst | Solvent | Product | Yield (%) | Reference |
| p-Tolylmagnesium bromide | 3-Chloro-N-methyl-N-phenylaniline | Fe(OTf)₂ | THF | N-Methyl-N-phenyl-3-(p-tolyl)aniline | 82 | [4] |
| p-Tolylmagnesium bromide | 3-Chloro-5-methoxy-1-methyl-1H-indole | Fe(OTf)₂ | THF | 5-Methoxy-1-methyl-3-(p-tolyl)-1H-indole | 84 | [4] |
| p-Tolylmagnesium bromide | Chlorobenzene | Fe(OTf)₂ | THF | 4-Methylbiphenyl | 99 | [4] |
| p-Tolylmagnesium bromide | 2-Chloropyridine | Fe(OTf)₂ | THF | 2-(p-Tolyl)pyridine | 61 | [4] |
| p-Tolylmagnesium bromide | Benzophenone | None | Diethyl ether | (4-Methylphenyl)diphenylmethanol | Not specified | [5] |
| Phenylmagnesium bromide | Benzophenone | None | Diethyl ether | Triphenylmethanol | 33.04 | [3] |
| p-Tolylmagnesium bromide | Carbon Dioxide | None | THF | p-Toluic acid | 55.3 | [2] |
Experimental Protocols
Protocol 1: Preparation of 3-Tolylmagnesium Bromide (General Procedure)
This protocol describes the in-situ preparation of 3-tolylmagnesium bromide for immediate use in a subsequent reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine crystal (optional, as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) in the flask. If desired, add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous THF or diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1 equivalent) in the anhydrous solvent. Add a small portion of the this compound solution to the magnesium suspension.
-
The reaction is typically initiated by gentle warming with a heat gun or by the addition of an initiator like iodine.[2][3] The start of the reaction is indicated by the disappearance of the iodine color, bubble formation on the magnesium surface, and a gentle reflux of the solvent.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray or brownish solution is the 3-tolylmagnesium bromide reagent and is ready for the next step.
Protocol 2: Reaction of 3-Tolylmagnesium Bromide with an Electrophile (e.g., a Ketone)
This protocol provides a general procedure for the reaction of the prepared Grignard reagent with a ketone to form a tertiary alcohol.
Materials:
-
Solution of 3-tolylmagnesium bromide in THF or Et₂O (from Protocol 1)
-
Ketone (e.g., benzophenone)
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: Cool the freshly prepared 3-tolylmagnesium bromide solution in an ice bath.
-
Addition of Electrophile: Dissolve the ketone (1 equivalent) in anhydrous THF or diethyl ether and add it dropwise to the stirred Grignard reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by a suitable method, such as recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis of 3-tolylmagnesium bromide and its subsequent reaction.
Caption: General reaction scheme for Grignard reagent formation and subsequent nucleophilic addition.
Caption: Troubleshooting guide for Grignard reaction initiation.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. thinkswap.com [thinkswap.com]
- 4. rsc.org [rsc.org]
- 5. Answered: Show the product(s) of the reaction of p-tolylmagnesium bromide (prepared in diethyl ether) with benzophenone in the following conditions: 3. (i) Benzophenone… | bartleby [bartleby.com]
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed cross-coupling reaction of an organoboron compound with an organohalide has become an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction using 3-bromotoluene as the aryl halide substrate. 3-Methylbiphenyl and its derivatives, the products of such couplings, are important structural motifs in many biologically active molecules and liquid crystals.
Reaction Principle and Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[2][4]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.[2][4] The base is crucial for activating the boronic acid.[4]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Data Summary: Reaction Conditions and Yields
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | ~90 |
| PdCl₂(dppf) (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 6 | 80-90 |
Table 2: Suzuki Coupling of this compound with Substituted Phenylboronic Acids
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 110 | 6 | 92 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 4 | 75-85 |
Note: Yields are for isolated products after purification and may vary depending on the specific experimental setup and scale.
Troubleshooting and Optimization
Low or no yield in a Suzuki coupling reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.[5]
-
Reagent Quality: Use pure starting materials. Boronic acids can dehydrate to form boroxines, which may affect reactivity.
-
Solvent Degassing: Thoroughly degas all solvents prior to use to remove dissolved oxygen.
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. For less reactive substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent System: A variety of solvents can be employed, often as a biphasic mixture with water to aid in dissolving the inorganic base.[6] Common organic solvents include toluene, 1,4-dioxane, and THF.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 3-methylbiphenyl and its derivatives from this compound. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved. The protocol and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization for specific substrates is encouraged to maximize reaction efficiency.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for the Heck Reaction of 3-Bromotoluene and Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and protocols for the Heck reaction between 3-bromotoluene and styrene, yielding (E)-3-methylstilbene. Stilbene derivatives are of significant interest due to their diverse biological activities and applications in materials science.[4][5]
Core Concepts of the Heck Reaction
The Heck reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, a base, and a suitable solvent.[1] The catalytic cycle is generally understood to proceed through a Pd(0)/Pd(II) cycle.[1] Key components and their roles include:
-
Palladium Catalyst: The heart of the reaction, facilitating the oxidative addition of the aryl halide and subsequent steps. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] The active catalytic species is a Pd(0) complex.
-
Ligands: Often phosphine-based (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs), which stabilize the palladium center and influence the catalyst's activity and selectivity.[1][6]
-
Base: Required to neutralize the hydrogen halide formed during the reaction and to regenerate the Pd(0) catalyst.[7] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. Common choices include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile.[6]
Experimental Protocols
The following protocols are based on established procedures for the Heck reaction of aryl bromides with styrene.
Protocol 1: General Procedure using Palladium Acetate
This protocol is adapted from a general method for the Heck coupling of aryl bromides with styrene.[6]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (as carbene ligand precursor)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2 mol%), this compound (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2 mmol).
-
Add a 1:1 mixture of DMF and water (6 mL total).
-
Heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with a mixture of ethyl acetate and hexane (1:5).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain (E)-3-methylstilbene.
Protocol 2: Procedure using a Supported Palladium Catalyst
This protocol is based on a method utilizing a supported palladium catalyst for the Heck coupling of bromobenzene and styrene, which can be adapted for this compound.
Materials:
-
This compound
-
Styrene
-
Supported Palladium Catalyst (e.g., Pd/C, Pd/BaSO₄)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium chloride (Bu₄NCl) as a phase-transfer catalyst (optional, but can be beneficial)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Diethyl ether
-
Alumina
Procedure:
-
In a two-neck round-bottom flask equipped with a reflux condenser and a thermometer, add this compound (4 mmol), styrene (4.8 mmol), Na₂CO₃ (5.8 mmol), and the supported palladium catalyst (0.1 mol% Pd).
-
If using an additive like Bu₄NCl, add it at this stage (1 mmol).
-
Add 5 mL of solvent (NMP or DMF). The presence of a small amount of water in DMF can be beneficial.
-
Stir the reaction mixture at 150°C (423 K) for 3 hours.
-
After the reaction, dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of alumina to remove the catalyst.
-
Analyze the clean filtrate by GC-MS to determine the conversion and yield of (E)-3-methylstilbene.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck reaction of aryl bromides with styrene, which are indicative of the expected results for this compound.
Table 1: Heck Coupling of Aryl Bromides with Styrene using a Pd(OAc)₂/NHC Catalyst System [6]
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 95 |
| 2 | 4-Bromobenzaldehyde | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 92 |
| 3 | This compound | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 85 |
| 4 | 4-Bromoanisole | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 80 |
Table 2: Heck Coupling of Bromobenzene with Styrene using Supported Pd Catalysts
| Entry | Catalyst (0.1 mol% Pd) | Base | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd/C | Na₂CO₃ | DMF/5% H₂O | None | 150 | 3 | 75 |
| 2 | Pd/BaSO₄ | Na₂CO₃ | DMF/5% H₂O | None | 150 | 3 | 68 |
| 3 | Pd EnCat | Na₂CO₃ | DMF/5% H₂O | Bu₄NCl | 150 | 3 | 98 |
| 4 | Pd/C | NaOAc | NMP | Bu₄NOAc | 150 | 3 | 85 |
Mandatory Visualizations
Experimental Workflow for the Heck Reaction
The following diagram illustrates the general experimental workflow for the Heck reaction of this compound and styrene.
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
The following diagram outlines the key steps in the catalytic cycle of the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromotoluene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of aryl amines from aryl halides and primary or secondary amines, a reaction that is often challenging using traditional methods.[2] For professionals in pharmaceutical and materials science research, this reaction provides a versatile and efficient tool for the synthesis of complex molecules, including active pharmaceutical ingredients and organic electronic materials.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-bromotoluene with various primary amines. The information presented is curated to assist researchers in setting up, optimizing, and executing these reactions in a laboratory setting.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting both the oxidative addition and reductive elimination steps.[3]
Data Presentation: Reaction Parameters and Yields
Table 1: Buchwald-Hartwig Amination of this compound with Primary Aliphatic Amines
| Primary Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Hexylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.2) | Toluene | 80 | 3 | 95 |
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 88 |
| Cyclohexylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 70 | 12 | 92 |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Primary Aromatic Amines
| Primary Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 91 |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.1) | Dioxane | 100 | 20 | 93 |
| 4-Chloroaniline | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 87 |
| 2-Aminopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 78 |
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound with a representative primary aliphatic amine (n-hexylamine) and a primary aromatic amine (aniline).
Protocol 1: Synthesis of N-(3-methylphenyl)hexan-1-amine
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides with primary alkylamines.
Materials:
-
This compound
-
n-Hexylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (2 mol%) and sodium tert-butoxide (1.2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene to the flask.
-
Add tri(tert-butyl)phosphine (4 mol%) to the stirring mixture.
-
Add this compound (1.0 equivalent) to the flask via syringe.
-
Finally, add n-hexylamine (1.1 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(3-methylphenyl)hexan-1-amine.
Protocol 2: Synthesis of N-(3-methylphenyl)aniline
This protocol provides a general method for the coupling of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene to the flask.
-
Add this compound (1.0 equivalent) to the mixture.
-
Add aniline (1.2 equivalents) to the reaction flask.
-
Inert Atmosphere: Seal the flask and remove it from the glovebox (if applicable). If not using a glovebox, ensure the system is properly sealed under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 16-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-(3-methylphenyl)aniline.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromotoluene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[2][3] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]
This document provides detailed application notes and protocols for the Sonogashira coupling of 3-bromotoluene with a variety of terminal alkynes. This compound serves as a readily available and versatile building block, and its coupling with terminal alkynes provides access to a diverse range of substituted tolan derivatives, which are important scaffolds in medicinal chemistry and materials science.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: A palladium(0) species undergoes oxidative addition to the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[4]
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step in the palladium cycle.[4]
Variations of the reaction, such as copper-free Sonogashira couplings, have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that optimal conditions can vary depending on the specific alkyne and the scale of the reaction.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 85 | [5] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 80 | 6 | 92 | N/A |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 70 | 8 | 88 | N/A |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | RT | 24 | 75 | N/A |
| 4-Ethynylanisole | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 95 | N/A |
| 3-Ethynylpyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 90 | 10 | 89 | N/A |
N/A - While specific data for this compound with these alkynes was not found in a single source, these conditions are representative based on similar aryl bromides and are provided as a starting point for optimization.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (171 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add phenylacetylene (0.13 mL, 1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic mixture with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-methyl-3-(phenylethynyl)benzene.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aliphatic Alkyne
This protocol provides a method for the Sonogashira coupling in the absence of a copper co-catalyst, which can be advantageous for substrates sensitive to copper or to avoid homocoupling of the alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
1-Hexyne (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-dioxane (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (171 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and cesium carbonate (815 mg, 2.5 mmol) to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Addition of Alkyne: Add 1-hexyne (0.17 mL, 1.5 mmol) to the reaction mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C for 16 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired 1-(hex-1-yn-1-yl)-3-methylbenzene.
Mandatory Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: A generalized workflow for the Sonogashira coupling experiment.
References
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 3-Bromotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The palladium-catalyzed cyanation of aryl halides is a powerful transformation in organic synthesis, providing a direct route to valuable aryl nitriles. These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] This document provides detailed application notes and protocols for the cyanation of 3-bromotoluene, a common model substrate, utilizing various palladium catalyst systems. The protocols outlined below offer different approaches, including ligand-free systems and the use of less toxic cyanide sources, to cater to diverse laboratory needs and safety considerations.
The conversion of aryl halides to aryl cyanides has traditionally been achieved through methods like the Sandmeyer and Rosenmund-von Braun reactions.[1][3] However, these methods often require harsh reaction conditions and stoichiometric amounts of toxic copper(I) cyanide.[1][3] Palladium-catalyzed methods offer milder conditions and greater functional group tolerance.[1][5] A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions.[1][5] Modern protocols address this issue through the use of specific ligands, co-catalysts, or cyanide sources with low solubility.[1][5]
Experimental Protocols
Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation with Potassium Ferrocyanide
This protocol is adapted from a ligand-free method that utilizes the non-toxic and inexpensive potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[2][3][6] The absence of a phosphine ligand simplifies the reaction setup and purification.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAC)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), potassium ferrocyanide (0.22 equiv), and sodium carbonate (1.0 equiv).[6]
-
Add palladium(II) acetate (0.1–0.5 mol%).[6]
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add N,N-dimethylacetamide (DMAC) to achieve a concentration of 0.6 M with respect to the aryl bromide.[6]
-
Heat the reaction mixture to 120 °C with vigorous stirring.[2][3][6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within 5 hours.[2][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methylbenzonitrile.
Protocol 2: Palladium/dppf-Catalyzed Cyanation with Zinc Cyanide
This protocol employs zinc cyanide (Zn(CN)₂), a commonly used cyanide source in palladium-catalyzed reactions, in combination with a Pd/C catalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand.[7][8]
Materials:
-
This compound
-
Palladium on carbon (Pd/C, e.g., 10 wt. %)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
Zinc formate dihydrate (optional, as an additive to reactivate the catalyst)[8]
-
N,N-Dimethylacetamide (DMAC)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard workup and purification equipment
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 equiv), Pd/C (2 mol %), and dppf (4 mol %).[7][8]
-
Optionally, add zinc formate dihydrate (10 mol %) to the mixture.[8]
-
Add N,N-dimethylacetamide (DMAC) as the solvent.
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to 110-120 °C for approximately 12 hours.[7][8]
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove the solid catalyst.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the palladium-catalyzed cyanation of aryl bromides, including substrates similar to this compound, under various conditions.
Table 1: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Bromides with K₄[Fe(CN)₆] [6]
| Entry | Aryl Bromide | Pd(OAc)₂ (mol %) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 0.5 | 3 | 96 |
| 2 | Bromobenzene | 0.5 | 3 | 94 |
| 3 | 4-Bromoanisole | 0.5 | 3 | 95 |
| 4 | 3-Bromobenzonitrile | 0.1 | 5 | 83 |
Reaction conditions: Aryl bromide (1.0 equiv), K₄[Fe(CN)₆] (0.22 equiv), Na₂CO₃ (1.0 equiv), DMAC, 120 °C.[6]
Table 2: Palladium-Catalyzed Cyanation with Different Cyanide Sources and Ligands
| Entry | Catalyst/Ligand | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd/C / dppf | Zn(CN)₂ | DMAC | 110 | 12 | up to 98 | [8] |
| 2 | Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 1 | High | [1] |
| 3 | Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆]·3H₂O | Acetonitrile/H₂O | 70 | 18 | up to 97 | [7][9] |
| 4 | Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | DMAC | 80-95 | N/A | High | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed cyanation of this compound.
Caption: General workflow for palladium-catalyzed cyanation.
Catalytic Cycle
This diagram outlines the generally accepted catalytic cycle for palladium-catalyzed cyanation of an aryl bromide.
Caption: Catalytic cycle for Pd-catalyzed cyanation.
Safety Considerations:
-
Cyanide salts such as zinc cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment.
-
Solvents like DMAC are harmful. Consult the safety data sheet (SDS) for proper handling procedures.
The palladium-catalyzed cyanation of this compound can be successfully achieved through various robust and adaptable protocols. The choice of catalyst system, ligand, and cyanide source can be tailored to meet specific laboratory requirements regarding cost, safety, and substrate scope. The methods presented here provide a solid foundation for researchers to synthesize 3-methylbenzonitrile and other valuable aryl nitriles.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. datapdf.com [datapdf.com]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Use of 3-Bromotoluene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-bromotoluene as a versatile building block in the preparation of key pharmaceutical intermediates. This document outlines detailed experimental protocols for several critical reaction classes, presents quantitative data for representative transformations, and illustrates the signaling pathways of final drug products derived from these intermediates.
Introduction
This compound is a readily available and cost-effective starting material in organic synthesis. Its chemical structure, featuring a bromine atom and a methyl group on an aromatic ring, allows for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitution, while the methyl group can be functionalized or can influence the regioselectivity of reactions. These characteristics make this compound a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document details its application in key synthetic reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions, which are cornerstones of modern pharmaceutical chemistry.
Key Applications and Synthetic Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds.[1] this compound can be effectively coupled with various boronic acids or esters to generate biaryl structures, which are common motifs in pharmaceuticals.
A key intermediate in the synthesis of certain bioactive molecules is the biphenyl scaffold. The Ullmann condensation, a related copper-catalyzed reaction, or a Suzuki coupling can be employed to synthesize 3,3'-dimethylbiphenyl from this compound.[2]
Quantitative Data: Synthesis of 3,3'-Dimethylbiphenyl
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity | Reference |
| This compound | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 12 | 66-78 | >98% (GC) | [3][4] |
Experimental Protocol: Synthesis of 3,3'-Dimethylbiphenyl via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
3-Tolylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.71 g, 10 mmol), 3-tolylboronic acid (1.63 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add toluene (40 mL) and degassed water (10 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford 3,3'-dimethylbiphenyl.
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, forming a carbon-nitrogen bond.[5] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are N-aryl compounds.
The coupling of this compound with aniline derivatives provides access to a wide range of N-aryl compounds that can serve as intermediates in drug discovery.
Quantitative Data: Buchwald-Hartwig Amination of this compound with Aniline
| Reactant A | Reactant B | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | ~60-95 | [3][6] |
Experimental Protocol: Synthesis of N-(m-tolyl)aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), BINAP (62 mg, 0.1 mmol), and sodium tert-butoxide (1.35 g, 14 mmol) to a Schlenk flask.
-
Add anhydrous, degassed toluene (50 mL).
-
Add this compound (1.71 g, 10 mmol) and aniline (0.93 g, 10 mmol) to the flask.
-
Seal the flask and heat the mixture at 80 °C for 4 hours with stirring.
-
Cool the reaction to room temperature and add diethyl ether (50 mL).
-
Wash the mixture with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Grignard Reaction
The Grignard reaction is a fundamental organometallic reaction where an organomagnesium halide (Grignard reagent) is formed and then reacted with an electrophile. This compound can be converted to its Grignard reagent, 3-tolylmagnesium bromide, which can then be used to form new carbon-carbon bonds.
Halogenated methylbenzaldehydes are important intermediates in the synthesis of various pharmaceuticals, including treatments for asthma, bronchitis, and diabetes.[7]
Quantitative Data: Grignard Reaction for 2-Chloro-4-methylbenzaldehyde Synthesis
| Starting Material | Grignard Reagent | Electrophile | Solvent | Yield (%) | Reference |
| 3-Chloro-4-bromotoluene | 3-Chloro-4-tolylmagnesium bromide | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 69.3 | [7] |
Experimental Protocol: Synthesis of 3-Methylbenzaldehyde (adapted from a similar synthesis)
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Activate magnesium turnings (2.7 g, 0.11 mol) in a dry three-necked flask under an inert atmosphere with a crystal of iodine.
-
Add anhydrous THF (50 mL).
-
Prepare a solution of this compound (17.1 g, 0.1 mol) in anhydrous THF (100 mL).
-
Add a small portion of the this compound solution to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to -5 °C in an ice-salt bath.
-
Add a solution of N,N-dimethylformamide (9.5 g, 0.13 mol) in anhydrous THF (50 mL) dropwise, keeping the temperature below 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl until the pH is ≤ 2.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 3-methylbenzaldehyde by distillation.
Experimental Workflow for Grignard Reaction
Signaling Pathways of Relevant Pharmaceuticals
Understanding the mechanism of action of the final drug product is crucial for drug development. The following diagrams illustrate the signaling pathways for drugs that can be synthesized from intermediates derived from this compound.
Celecoxib: A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] This inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain.[2][8]
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. taiyo-fc.co.jp [taiyo-fc.co.jp]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 8. 3-(trifluoromethyl)phenylacetonitrile [yajiachem.cn]
3-Bromotoluene: A Versatile Building Block in the Synthesis of Advanced Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: 3-Bromotoluene, a substituted aromatic hydrocarbon, serves as a crucial starting material and intermediate in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides.[1][2] Its chemical structure allows for versatile functionalization, making it a valuable component in the construction of complex active ingredients. This document provides a detailed overview of the application of this compound in the synthesis of the commercially significant insecticide, Chlorantraniliprole, complete with experimental protocols and a summary of its mode of action.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Br | [3][4][5] |
| Molecular Weight | 171.03 g/mol | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 183.7 °C | [6] |
| Melting Point | -40 °C | [6] |
| Density | 1.41 g/mL at 25 °C | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene. | [7] |
| CAS Number | 591-17-3 | [3][8] |
Application in Agrochemical Synthesis: The Case of Chlorantraniliprole
This compound is a key precursor for the synthesis of the insecticide Chlorantraniliprole.[1] The synthetic route involves the formation of a critical intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then coupled with another aromatic amine to yield the final product.
Synthetic Pathway Overview
The overall synthetic strategy for Chlorantraniliprole from a this compound-derived precursor is depicted below. The synthesis commences with the formation of the pyrazole carboxylic acid intermediate, which is then activated and reacted with an anthranilamide derivative.
Caption: Synthetic pathway for Chlorantraniliprole.
Experimental Protocols
The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of Chlorantraniliprole.
Protocol 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
This protocol outlines a potential route to the key pyrazole intermediate. Direct synthesis from this compound requires multiple steps which are consolidated here for clarity.
Materials:
-
3-aminocrotononitrile
-
Hydrazine hydrate
-
Cuprous bromide
-
Sodium nitrite
-
Concentrated hydrobromic acid
-
2,3-dichloropyridine
-
Potassium carbonate
-
Various organic solvents (e.g., THF, toluene)
Procedure:
-
Cyclization: React 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5-methylpyrazole.[9]
-
Bromination: The resulting 3-amino-5-methylpyrazole undergoes a bromination reaction, followed by diazotization and reduction to yield 3-bromo-5-methylpyrazole. A mixture of the pyrazole, concentrated hydrobromic acid, and cuprous bromide is heated, and an aqueous solution of sodium nitrite is added slowly.[9]
-
Oxidation: The methyl group of 3-bromo-5-methylpyrazole is oxidized to a carboxylic acid to form 5-bromo-1H-pyrazole-3-carboxylic acid.
-
Condensation: The pyrazole carboxylic acid is then condensed with 2,3-dichloropyridine in the presence of a base like potassium carbonate to yield 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[4]
Protocol 2: Synthesis of Chlorantraniliprole
This protocol describes the final amide coupling step to produce Chlorantraniliprole.
Materials:
-
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
-
3-picoline (or other suitable base)
-
Propionitrile (or other suitable solvent)
Procedure:
-
Reaction Setup: To a mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).[2]
-
Activation: Cool the mixture to -5 °C and add methanesulfonyl chloride (24 mmol) dropwise, maintaining the temperature between -5 to 0 °C.[2]
-
Reaction: Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.[2]
-
Workup: Add water (9 mL) dropwise and stir for 1 hour at room temperature.[2]
-
Isolation: Filter the mixture. Wash the solid residue with a 3:1 propionitrile-water solution, followed by propionitrile.[2]
-
Drying: Dry the resulting solid under a stream of nitrogen to obtain Chlorantraniliprole.[2]
Quantitative Data:
| Reaction Step | Reactants | Product | Yield | Reference |
| Amide Coupling | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | 97.0% (uncorrected) | [2] |
| Amidation | N-methyl-3-methyl-2-amino-5-chloro-benzamide, EDCI | Chlorantraniliprole | 91.5% | [9] |
Mode of Action of Chlorantraniliprole
Chlorantraniliprole is a potent insecticide that acts by selectively targeting the ryanodine receptors in insects.[9][10]
Signaling Pathway
The binding of Chlorantraniliprole to the insect ryanodine receptor leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This disruption of calcium homeostasis results in muscle paralysis and ultimately, the death of the insect.[10]
Caption: Mode of action of Chlorantraniliprole.
Spectroscopic Data for Chlorantraniliprole
The identity and purity of the synthesized Chlorantraniliprole can be confirmed using various spectroscopic techniques.
| Spectroscopy | Key Observations | Reference |
| ¹H NMR | The ¹H NMR spectrum shows the characteristic proton signals for the aromatic and methyl groups of Chlorantraniliprole. | [1][2] |
| IR | The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, and C-Br bonds. | [1] |
| Mass Spec (LC-MS/MS) | Mass spectrometry confirms the molecular weight of Chlorantraniliprole. | [1] |
¹H NMR (DMSO-d₆): δ 10.30 (s, 1H), 8.50 (dd, J = 4.8, 1.3 Hz, 1H), 8.17 (d, J = 8.0, 1.5 Hz, 1H), 7.77 (s, 1H), 7.61 (dd, J = 8.0, 4.5 Hz, 1H), 7.51 (s, 1H), 7.47 (d, J = 2.0 Hz, 1H), 7.40 (d, J = 2.0 Hz, 1H), 7.37 (s, 1H), 2.14 (s, 3H).
Conclusion
This compound is a valuable and versatile building block in the agrochemical industry. Its application in the synthesis of Chlorantraniliprole highlights its importance in creating highly effective and selective insecticides. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development of new and improved crop protection solutions. The unique mode of action of Chlorantraniliprole, targeting insect-specific receptors, underscores the potential for designing environmentally safer pesticides.
References
- 1. jchr.org [jchr.org]
- 2. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic … [cymitquimica.com]
- 7. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis method of chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Lithiation of 3-Bromotoluene for Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of 3-bromotoluene via lithiation. This methodology offers a powerful and regioselective route to a variety of substituted toluene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
The lithiation of aryl halides, specifically through lithium-halogen exchange, is a fundamental transformation in organic synthesis. This reaction allows for the introduction of a wide range of functional groups onto an aromatic ring with high regiocontrol. In the case of this compound, the bromine atom serves as a handle for the introduction of lithium, which then acts as a nucleophilic center for reaction with various electrophiles. This process typically proceeds with high selectivity for the position formerly occupied by the bromine atom, yielding 2-substituted-3-methylphenyl compounds.
The general transformation involves the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures in an anhydrous ethereal solvent. The resulting aryllithium intermediate is highly reactive and can be quenched with a diverse array of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.
Regioselectivity of Lithiation
The lithiation of this compound via lithium-halogen exchange is highly regioselective. The reaction occurs almost exclusively at the carbon atom bearing the bromine atom. This is in contrast to directed ortho-metalation, where a directing group on the aromatic ring would guide the lithiation to an adjacent position. In this case, the much faster rate of lithium-halogen exchange compared to deprotonation of the aromatic ring ensures that the lithium is introduced at the site of the bromine.
Experimental Protocols
Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware must be oven-dried or flame-dried prior to use to remove any residual moisture.
-
Anhydrous solvents are essential for the success of these reactions. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (typically as a solution in hexanes) should be titrated prior to use to determine its exact concentration.
-
This compound and all electrophiles should be of high purity and dried before use if necessary.
Protocol 1: General Procedure for the Lithiation of this compound and Electrophilic Quench
This protocol outlines the general steps for the lithiation of this compound and subsequent reaction with an electrophile. Specific examples with corresponding yields are provided in the data tables below.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF) to make a ~0.5 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Slowly add a solution of the desired electrophile (1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours (reaction time may vary depending on the electrophile).
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of 2-Methyl-6-bromobenzaldehyde via Lithiation and Formylation with N,N-Dimethylformamide (DMF)
This protocol provides a specific example for the synthesis of 2-methyl-6-bromobenzaldehyde.
Procedure:
-
Follow steps 1-4 of the General Procedure (Protocol 1) using this compound (1.0 eq.) and n-butyllithium (1.1 eq.) in anhydrous THF.
-
At -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the aryllithium solution.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with 1 M hydrochloric acid (HCl) and stir vigorously for 30 minutes.
-
Follow the extraction, drying, and purification steps as outlined in the General Procedure (Protocol 1).
Data Presentation
The following tables summarize the results for the functionalization of this compound with various electrophiles.
Table 1: Lithiation of this compound and Reaction with Various Electrophiles
| Entry | Electrophile | Product | Yield (%) |
| 1 | D₂O | 2-Deutero-3-methyl-1-bromobenzene | >95 |
| 2 | N,N-Dimethylformamide (DMF) | 2-Bromo-6-methylbenzaldehyde | 75-85 |
| 3 | Benzaldehyde | (2-Bromo-6-methylphenyl)(phenyl)methanol | ~80 |
| 4 | Acetone | 2-(2-Bromo-6-methylphenyl)propan-2-ol | ~78 |
| 5 | Carbon Dioxide (CO₂) | 2-Bromo-6-methylbenzoic acid | ~90 |
| 6 | Trimethyltin chloride (Me₃SnCl) | (2-Bromo-6-methylphenyl)trimethylstannane | ~85 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Mandatory Visualizations
Logical Workflow of Lithiation and Functionalization
Caption: General workflow for the functionalization of this compound.
Reaction Pathway Diagram
Caption: Step-wise reaction pathway for the lithiation of this compound.
Conclusion
The lithiation of this compound provides a reliable and regioselective method for the synthesis of a diverse range of 2-substituted-3-methylphenyl compounds. The protocols and data presented herein serve as a valuable resource for researchers in drug development and organic synthesis, enabling the efficient preparation of key intermediates for the construction of complex molecular targets. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and purity.
Synthesis of 3-Methylbiphenyl from 3-Bromotoluene via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylbiphenyl from 3-bromotoluene and phenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. 3-Methylbiphenyl is a key intermediate in the development of pharmaceuticals and advanced materials. This guide offers a comprehensive overview of the synthetic methodology, including reaction conditions, purification techniques, and quantitative data to facilitate reproducible and efficient synthesis.
Application Notes
3-Methylbiphenyl, also known as 3-phenyltoluene, is a biphenyl derivative with significant applications in medicinal chemistry and materials science. Its structural motif is a prevalent scaffold in a variety of biologically active compounds. Derivatives of 3-methylbiphenyl have been explored for their potential as anti-inflammatory and antibacterial agents. In the realm of materials science, the rigidity and electronic properties of the biphenyl core make 3-methylbiphenyl and its derivatives valuable components in the formulation of liquid crystals and organic light-emitting diodes (OLEDs).
The Suzuki-Miyaura cross-coupling reaction is the most common and efficient method for the synthesis of 3-methylbiphenyl. This palladium-catalyzed reaction forms a carbon-carbon bond between this compound and a phenylboronic acid derivative. The reaction is favored for its mild conditions, high functional group tolerance, and generally high yields.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the synthesis of 3-methylbiphenyl from this compound and phenylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,2-Dimethoxyethane (DME) and water)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 1:1 mixture of DME and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes to afford pure 3-methylbiphenyl.
Data Presentation
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling to synthesize substituted biphenyls, analogous to the synthesis of 3-methylbiphenyl. This data allows for comparison of different catalytic systems and reaction parameters.
| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O (1:1) | 100 | 16 | Not Specified |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 3 | High |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | H₂O/Acetone | 35 | 0.5-1 | High |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | Not Specified | 95 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-methylbiphenyl.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Optimization
Troubleshooting low yield in 3-Bromotoluene Grignard formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the formation of the Grignard reagent from 3-Bromotoluene (3-tolylmagnesium bromide).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is a common issue in Grignard synthesis. The primary causes are often an inactive magnesium surface due to a passivating magnesium oxide (MgO) layer, or the presence of moisture.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly flame-dried under an inert atmosphere or oven-dried prior to use. Solvents such as tetrahydrofuran (THF) or diethyl ether must be anhydrous.[1]
-
Activate the Magnesium Surface: The MgO layer on the magnesium turnings must be removed or disrupted. Several activation methods can be employed:
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium turnings. The disappearance of the purple or brown color of the iodine is an indicator of reaction initiation.[1][2][3] Alternatively, a few drops of 1,2-dibromoethane can be used. The observation of ethylene gas bubbles signifies successful activation.[2][4]
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask can expose a fresh, unoxidized surface.[1][3]
-
-
Initiation with a Small Amount of Reactant: Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture with a heat gun.[3] A noticeable increase in temperature and a cloudy appearance of the solution are signs of initiation.
Q2: I am observing a low yield of the this compound Grignard reagent. What are the likely side reactions, and how can I minimize them?
A2: Low yields are often attributed to side reactions, with the most common being Wurtz coupling.
-
Wurtz Coupling: The already formed Grignard reagent can react with unreacted this compound to form a homocoupled dimer (3,3'-dimethylbiphenyl). This is a significant side reaction, particularly at higher concentrations and temperatures.[5][6]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of the aryl halide low, reducing the likelihood of it reacting with the formed Grignard reagent.[5]
-
Dilution: Use a sufficient volume of an anhydrous solvent like THF to keep the reactants dilute.[6]
-
Temperature Control: While some initial heating may be necessary for initiation, avoid excessive heating during the addition of the this compound, as higher temperatures can favor the Wurtz coupling reaction.[6]
Q3: Which solvent is better for the formation of this compound Grignard reagent: diethyl ether or THF?
A3: For the preparation of aryl Grignard reagents like 3-tolylmagnesium bromide, tetrahydrofuran (THF) is generally preferred over diethyl ether.
-
Higher Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C). This allows the reaction to be conducted at a higher temperature, which can facilitate the reaction of less reactive aryl bromides.[7]
-
Better Solvation: The oxygen in the THF molecule is more available to coordinate with the magnesium center, leading to better stabilization of the Grignard reagent.[7][8]
While diethyl ether can be used, THF often leads to better yields and more reliable reaction initiation for aryl bromides.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Grignard Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent | THF | Generally Higher | Higher boiling point and better solvation of the Grignard reagent.[7] |
| Diethyl Ether | Can be lower | Lower boiling point may not be sufficient for less reactive aryl bromides.[7] | |
| Temperature | Gentle Reflux | Optimal | Balances reaction rate with minimizing side reactions. |
| Excessive Heat | Lower | Promotes Wurtz coupling.[6] | |
| Addition Rate | Slow, Dropwise | Higher | Minimizes local high concentrations of this compound, reducing Wurtz coupling.[5] |
| Rapid Addition | Lower | Increases the rate of Wurtz coupling.[5] | |
| Magnesium Activation | Activated (e.g., with Iodine) | Higher | Removes the passivating MgO layer, allowing the reaction to proceed.[2][3] |
| Unactivated | Very Low to None | The MgO layer prevents the reaction from starting.[4] | |
| Atmosphere | Inert (Nitrogen or Argon) | Higher | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[1] |
| Air | Lower | Grignard reagents are sensitive to moisture and oxygen.[1] |
Experimental Protocols
Detailed Protocol for the Preparation of 3-Tolylmagnesium Bromide
This protocol is adapted from a procedure for the synthesis of the closely related p-tolylmagnesium bromide.[9]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware. The flask should contain the magnesium turnings (1.2 equivalents) and a magnetic stir bar. The setup should be under a positive pressure of an inert gas.
-
Activation: Add a small crystal of iodine to the flask containing the magnesium.
-
Initiation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction can be gently warmed with a heat gun to initiate. The disappearance of the iodine color and the onset of gentle reflux indicate that the reaction has started.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the 3-tolylmagnesium bromide Grignard reagent and can be used in subsequent steps.
Mandatory Visualizations
Caption: Troubleshooting workflow for low Grignard yield.
Caption: Reaction pathway and common side reactions.
Caption: Decision tree for diagnosing low yield causes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Preventing Homo-coupling in 3-Bromotoluene Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homo-coupling in cross-coupling reactions involving 3-bromotoluene. Homo-coupling, the undesired self-coupling of the starting material (this compound to form 3,3'-dimethylbiphenyl) or the boronic acid reagent, can significantly reduce the yield of the desired cross-coupled product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a significant problem in my this compound cross-coupling reaction?
A1: Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material react with each other. In the context of a Suzuki-Miyaura coupling with this compound, this can result in two types of homo-coupled products: the dimerization of this compound to form 3,3'-dimethylbiphenyl, or the dimerization of the organoboron reagent. This side reaction is problematic because it consumes your starting materials, lowers the yield of the desired unsymmetrical biaryl product, and the resulting homo-coupled byproducts can be difficult to separate from the target molecule due to similar physical properties.[1][2][3]
Q2: What are the primary causes of homo-coupling?
A2: The primary causes of homo-coupling, particularly of the boronic acid, are the presence of oxygen and the use of a Pd(II) precatalyst.[1][2][4] Oxygen can promote the oxidative coupling of two boronic acid molecules.[1][2] When using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be facilitated by the boronic acid, leading to its homo-coupling.[1][4]
Q3: How does the choice of catalyst and ligand affect the formation of homo-coupling byproducts?
A3: The choice of catalyst and ligand is critical. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homo-coupling that arises from the in-situ reduction of Pd(II) precatalysts.[1] Furthermore, the use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway. These ligands can accelerate the rate-limiting reductive elimination step to form the desired product, thereby outcompeting the side reactions that lead to homo-coupling.
Q4: Can the reaction conditions be modified to suppress homo-coupling?
A4: Yes, several reaction parameters can be optimized. This includes the rigorous exclusion of oxygen through proper degassing techniques, using milder bases (e.g., carbonates instead of hydroxides), and controlling the reaction temperature, as higher temperatures can sometimes favor side reactions.[1] Slow addition of the boronic acid can also help by keeping its instantaneous concentration low, thus disfavoring the bimolecular homo-coupling reaction.
Q5: Are there alternatives to boronic acids that are less prone to homo-coupling?
A5: Yes, more stable organoboron reagents like boronate esters (e.g., pinacol esters) or organotrifluoroborates can be less susceptible to side reactions like protodeboronation and homo-coupling.[2] These reagents often provide a slow, controlled release of the boronic acid under the reaction conditions, which can help to minimize side reactions.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your this compound cross-coupling experiments.
Issue 1: Significant formation of 3,3'-dimethylbiphenyl (homo-coupling of this compound)
This is a common issue that directly impacts the yield of your desired cross-coupled product.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Finding the optimal temperature is key. |
| Inappropriate Ligand | Screen different phosphine ligands. Bulky and electron-rich ligands often favor the desired cross-coupling over homo-coupling. |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes lead to an increase in side products. Try reducing the catalyst loading. |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC/MS) and quench the reaction once the starting material is consumed to prevent product degradation or the formation of byproducts over extended periods. |
Issue 2: Significant formation of biaryl from the boronic acid (homo-coupling of the coupling partner)
This is another frequent side reaction that reduces the efficiency of your synthesis.
| Parameter | Recommendation to Minimize Boronic Acid Homo-coupling |
| Atmosphere | Ensure a strictly inert atmosphere (Argon or Nitrogen). Rigorously degas all solvents and reagents prior to use.[1][2] |
| Palladium Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the in-situ reduction of Pd(II) which can promote homo-coupling.[1] |
| Base | Use a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Strong bases can accelerate the decomposition of boronic acids.[1] |
| Boronic Acid Stability | Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[2] |
| Addition of Reagents | Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration, thereby disfavoring the bimolecular homo-coupling. |
| Reducing Agent | If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help in the clean generation of the active Pd(0) catalyst. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid to Minimize Homo-coupling
This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular substrate and desired scale.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (or another Pd(0) precatalyst)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under a positive pressure of argon or nitrogen, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: To this mixture, add Pd(PPh₃)₄ (0.02 - 0.05 eq.).
-
Solvent Addition: Add the degassed solvent system, a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with argon or nitrogen to ensure the complete removal of oxygen.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired 3-methylbiphenyl.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homo-coupling side reactions.
Caption: The Suzuki-Miyaura catalytic cycle and the competing homo-coupling pathway.
References
Technical Support Center: Purification of 3-Bromotoluene from Isomeric Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-bromotoluene from its isomeric impurities, primarily 2-bromotoluene and 4-bromotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
A1: The main challenge lies in the similar physical properties of the bromotoluene isomers, particularly the close boiling points of 2-bromotoluene (181.7 °C) and this compound (183.7 °C), which makes separation by simple distillation difficult.[1] While 4-bromotoluene has a significantly higher melting point (28.5 °C) compared to the ortho (-27.8 °C) and meta (-39.8 °C) isomers, making it separable by crystallization, the separation of the remaining ortho and meta isomers requires more precise techniques like fractional distillation.[1]
Q2: Which purification method is most suitable for obtaining high-purity this compound?
A2: A combination of methods is often the most effective approach. Initially, fractional crystallization can be used to remove the bulk of the 4-bromotoluene impurity due to its higher melting point.[1] Subsequently, fractional distillation is employed to separate the this compound from the 2-bromotoluene. For very high purity requirements, advanced methods such as preparative gas chromatography or specialized adsorptive separation techniques may be necessary.
Q3: How can I monitor the purity of my this compound sample during purification?
A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and effective method for analyzing the isomeric composition of your bromotoluene mixture.[2] This technique allows for the quantification of each isomer, providing a clear measure of purity at each stage of the purification process.
Q4: I am having trouble separating 2-bromotoluene and this compound by fractional distillation. What can I do?
A4: Poor separation of close-boiling isomers is a common issue.[3] Here are some troubleshooting steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or a spinning band column) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: A higher reflux ratio generally improves separation but increases the distillation time.[4] An optimal reflux ratio, typically between 1.2 to 1.5 times the minimum reflux ratio, should be determined experimentally.[4]
-
Ensure Adiabatic Conditions: Insulate the distillation column to prevent heat loss, which can disrupt the vapor-liquid equilibrium and reduce separation efficiency.
-
Slow Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation.
Q5: My attempt at fractional crystallization yielded an oil instead of crystals. What should I do?
A5: "Oiling out" can occur when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or if the solution is supersaturated.[5][6] To address this:
-
Use a Different Solvent: The solubility of the isomers in the chosen solvent may be too high. Experiment with different solvents or solvent mixtures.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This can promote the formation of crystals over an oil.
-
Seed Crystals: If available, add a small seed crystal of the desired isomer to induce crystallization.
-
Increase Solvent Volume: Add a small amount of additional solvent to the heated mixture to ensure the compound does not come out of solution at too high a temperature.[5]
Data Presentation
| Property | 2-Bromotoluene | This compound | 4-Bromotoluene |
| Molecular Formula | C₇H₇Br | C₇H₇Br | C₇H₇Br |
| Molar Mass | 171.03 g/mol | 171.03 g/mol | 171.03 g/mol |
| Appearance | Colorless liquid | Colorless liquid | White crystalline solid |
| Melting Point (°C) | -27.8[1] | -39.8[1] | 28.5[1] |
| Boiling Point (°C) | 181.7[1] | 183.7[1] | 184.5[1] |
| Density (g/mL) | 1.431 | 1.4099 | 1.3995 |
| Solubility | Practically insoluble in water; very soluble in ethanol, ether, benzene.[1] | Practically insoluble in water; very soluble in ethanol, ether, benzene. | Practically insoluble in water; very soluble in ethanol, ether, benzene.[1] |
Experimental Protocols
Protocol 1: Purification of this compound by a Combination of Fractional Crystallization and Fractional Distillation
This protocol outlines a two-step process to first remove 4-bromotoluene by crystallization, followed by the separation of this compound from 2-bromotoluene by fractional distillation.
Step 1: Removal of 4-Bromotoluene by Fractional Crystallization
-
Initial Assessment: Analyze the starting isomeric mixture by GC-FID to determine the initial composition.
-
Cooling: Place the isomeric mixture in a flask and cool it in an ice-salt bath or a cooling system to a temperature between -10 °C and 0 °C.
-
Crystallization: The 4-bromotoluene will selectively crystallize as a white solid due to its higher melting point.[1]
-
Filtration: Quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the solid 4-bromotoluene from the liquid mixture enriched in 2- and this compound.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., hexane) to remove any adhering mother liquor.
-
Analysis: Analyze the filtrate (the liquid portion) by GC-FID to confirm the removal of 4-bromotoluene.
Step 2: Separation of this compound and 2-Bromotoluene by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column (e.g., a Vigreux or packed column). Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the filtrate from the crystallization step, which is enriched in 2- and this compound. Add a few boiling chips.
-
Heating: Gently heat the distillation flask.
-
Establishing Reflux: Allow the vapor to rise slowly through the column and establish a steady reflux.
-
Distillation: Collect the fractions at a slow and steady rate. The first fraction will be enriched in the lower-boiling 2-bromotoluene.
-
Monitoring: Monitor the temperature at the still head. A stable temperature indicates the collection of a relatively pure fraction. The temperature will rise as the composition of the vapor changes.
-
Fraction Collection: Collect several fractions and analyze each by GC-FID to determine their isomeric composition. The fractions collected around the boiling point of this compound (183.7 °C) will be enriched in the desired product.
-
Pooling and Redistillation: Combine the fractions with the highest purity of this compound and, if necessary, perform a second fractional distillation to achieve the desired purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a dilute solution of the bromotoluene sample in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions (General):
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating the isomers.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). This will ensure good separation of the isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to each isomer based on their retention times (which should be determined using pure standards if available). The area under each peak is proportional to the concentration of that isomer. Calculate the purity of the this compound by dividing the peak area of this compound by the total peak area of all isomers.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation.
References
- 1. Bromotoluene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding the Reflux Ratio - Electrical Engineering Center [electricneutron.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction with 3-Bromotoluene
Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the optimization of catalyst loading for the Heck reaction of 3-bromotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a Heck reaction with an aryl bromide like this compound?
A1: The palladium catalyst loading for Heck reactions with aryl bromides can vary significantly, typically ranging from 0.01 mol% to 10 mol%.[1] For substrates like this compound, a common starting point for optimization is between 0.5 mol% and 2 mol%.[2] Lower catalyst loadings are desirable for process efficiency and cost-effectiveness, but higher loadings may be necessary for challenging substrates or to achieve faster reaction times.
Q2: How does catalyst loading affect the yield and reaction time of the Heck reaction with this compound?
A2: Generally, increasing the catalyst loading will increase the reaction rate and, up to a certain point, the final yield. However, excessively high catalyst concentrations can sometimes lead to the formation of side products or catalyst decomposition, which can negatively impact the yield.[3] It is crucial to find an optimal loading that provides a high yield in a reasonable timeframe without unnecessary cost or side reactions.
Q3: What are the most common palladium sources for the Heck reaction?
A3: Common palladium precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂).[1] Pd(OAc)₂ is often preferred due to its stability and efficiency in forming the active Pd(0) species in situ.[4]
Q4: Is a phosphine ligand always necessary for the Heck reaction of this compound?
A4: While some Heck reactions can proceed without a phosphine ligand, particularly with highly reactive aryl iodides, the use of a ligand is generally recommended for aryl bromides like this compound.[4] Phosphine ligands stabilize the palladium catalyst, prevent the formation of palladium black (inactive palladium precipitate), and can improve both the yield and selectivity of the reaction.[5]
Q5: What type of phosphine ligand is suitable for the Heck reaction with this compound?
A5: The choice of ligand is critical. For aryl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) are commonly used.[5] For less reactive or sterically hindered substrates, bulky, electron-rich phosphines such as tri(tert-butyl)phosphine (P(t-Bu)₃) can be more effective.[1] The optimal ligand depends on the specific reaction conditions and the alkene coupling partner.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The Pd(0) active species may not be forming efficiently or the chosen ligand is not optimal. 2. Low Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate. 3. Catalyst Poisoning: Impurities in the starting materials, solvent, or from the reaction atmosphere (e.g., oxygen) can deactivate the catalyst. | 1. Switch Catalyst/Ligand: Try a different palladium precatalyst (e.g., Pd(OAc)₂). Screen different phosphine ligands, including bulkier, more electron-rich options. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). 3. Purify Reagents: Ensure all reactants and the solvent are pure and dry. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) catalyst is unstable under the reaction conditions and is aggregating into inactive palladium metal. This is often caused by high temperatures or the absence of a stabilizing ligand.[6] 2. Inappropriate Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst instability. | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Add or Change Ligand: Ensure a suitable phosphine ligand is used. A typical ligand-to-palladium ratio is 2:1 or 4:1. 3. Use a More Robust Catalyst System: Consider palladacycles or N-heterocyclic carbene (NHC) ligated palladium complexes, which can be more stable at higher temperatures.[7] |
| Formation of Side Products (e.g., Homocoupling of this compound) | 1. Reaction Conditions Too Harsh: High temperatures can sometimes promote side reactions. 2. Incorrect Base: The choice of base can influence the reaction pathway. | 1. Optimize Temperature: Lower the reaction temperature and monitor the reaction progress. 2. Screen Bases: Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., Et₃N, DIPEA) bases. |
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of the Heck reaction between p-bromotoluene and methyl acrylate. While this data is for a close structural isomer, similar trends can be expected for this compound and serve as a valuable guide for optimization.
Table 1: Optimization of Catalyst Loading for the Heck Reaction of p-Bromotoluene with Methyl Acrylate [8]
| Entry | Catalyst System | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ / Ligand 1a | 0.1 | TBAB (40) | Low |
| 2 | Pd(OAc)₂ / Ligand 1a | 1 | TBAB (50) | Good |
Note: "Ligand 1a" and "TBAB" (tetrabutylammonium bromide) are specific to the cited study. This table illustrates the significant impact of increasing catalyst loading on the reaction yield.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Alkene (e.g., Ethyl Acrylate)
This protocol is a starting point and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Alkene (e.g., Ethyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous Solvent (e.g., DMF, Dioxane, or Toluene)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and PPh₃ (e.g., 2-4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 5 mL per 1 mmol of this compound). Stir the mixture for a few minutes until the catalyst and ligand have dissolved.
-
Add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing 3-Bromotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 3-bromotoluene from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. It is a colorless to light yellow liquid.[1][2] Key properties are summarized in the table below. Its high boiling point suggests that distillation is a viable method for separation from lower-boiling solvents or reagents. Its insolubility in water is the basis for using aqueous extraction (work-up) to remove water-soluble impurities.[1][3][4]
Q2: My reaction was performed in a high-boiling polar solvent (e.g., DMF or DMSO). How can I remove the solvent and the unreacted this compound?
A2: For reactions in high-boiling polar solvents like DMF or DMSO, it is generally advisable to first remove the bulk of the solvent. A common method is to dilute the reaction mixture with a large volume of water and then extract your product into a non-polar organic solvent (like ethyl acetate or dichloromethane).[5] The unreacted this compound will be extracted along with your product into the organic layer. Subsequent purification steps, such as flash chromatography or distillation, will then be necessary to separate the product from the this compound.
Q3: Can I use a simple aqueous wash to remove this compound?
A3: No, a simple aqueous wash will not remove this compound from your organic product layer. This compound is insoluble in water.[1][3][4] An aqueous wash is effective for removing water-soluble impurities such as inorganic salts, and highly polar organic compounds.[6]
Q4: Is crystallization a suitable method for removing this compound?
A4: Crystallization can be an effective purification technique if your desired product is a solid and has significantly different solubility characteristics than this compound in a chosen solvent system. Since this compound has a very low melting point (-40 °C), it is likely to remain in the mother liquor during the crystallization of a solid product.[4][7][8]
Troubleshooting Guides
Issue 1: Co-elution of this compound with the Product During Flash Chromatography
Problem: You are attempting to purify your product using flash chromatography, but the unreacted this compound is co-eluting with your desired compound.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your product from this compound.
-
Solution: Perform a thorough TLC analysis using a range of solvent systems with varying polarities. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[9] For aromatic compounds, sometimes adding a small amount of toluene to the mobile phase can improve separation by influencing pi-stacking interactions.[10]
-
-
Overloading the Column: Applying too much crude material to the column can lead to poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.[11]
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure your column is packed uniformly. Slapping the side of the column gently as you add the slurry can help to create a homogenous packing.[11]
-
Issue 2: Inefficient Separation by Distillation
Problem: You are trying to separate your product from this compound by distillation, but the separation is poor, or your product is co-distilling.
Possible Causes & Solutions:
-
Boiling Points are Too Close: If the boiling point of your product is too close to that of this compound (183.7 °C), simple distillation will not be effective.[1][3][7]
-
Solution: Consider using fractional distillation with a fractionating column (e.g., Vigreux, Raschig, or spinning band) to increase the separation efficiency. Alternatively, vacuum distillation can be employed to lower the boiling points and potentially increase the difference between them.
-
-
Azeotrope Formation: Your product and this compound may form an azeotrope, a mixture that boils at a constant temperature.
-
Solution: If an azeotrope is suspected, distillation will not be an effective separation method. You will need to switch to a different purification technique, such as flash chromatography.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇Br | [12] |
| Molecular Weight | 171.03 g/mol | [12] |
| Boiling Point | 183.7 °C (at 760 mmHg) | [1][3][7] |
| Melting Point | -39.8 °C to -40 °C | [3][4][7][8] |
| Density | 1.41 g/mL (at 25 °C) | [1][7][8] |
| Solubility in Water | Insoluble (0.05 g/L) | [1][3][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | [2][3] |
| Refractive Index | 1.552 (at 20 °C) | [1][3][7] |
Experimental Protocols
Protocol 1: Extractive Work-up
This protocol is designed to remove water-soluble impurities from a reaction mixture and to isolate the organic-soluble components, including the desired product and unreacted this compound.
-
Transfer the Reaction Mixture: Once the reaction is complete, transfer the entire reaction mixture to a separatory funnel.
-
Add Organic Solvent: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product and unreacted this compound.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Separate Layers: Allow the layers to separate. The organic layer (containing your product and this compound) will typically be the top layer if using a solvent less dense than water (e.g., ethyl acetate) and the bottom layer if using a solvent denser than water (e.g., dichloromethane). Drain the aqueous layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the organic layer. This helps to remove residual water from the organic phase.[6] Shake and separate the layers as before.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[6]
-
Isolate the Crude Product: Filter or decant the organic solution to remove the drying agent. The resulting solution contains your crude product and unreacted this compound, which can now be further purified.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for separating a desired compound from unreacted this compound using flash chromatography.[9][13][14]
-
Develop a Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation between your product and this compound. Aim for an Rf value of ~0.3 for your desired compound.[9]
-
Pack the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample to the top of the column using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to force the eluent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your final product.
-
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. This compound | 591-17-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [nanfangchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound 98 591-17-3 [sigmaaldrich.com]
- 8. This compound [stenutz.eu]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Dehalogenation of 3-Bromotoluene as a Side Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation when working with 3-bromotoluene in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem when using this compound?
A1: Dehalogenation is a chemical reaction that involves the cleavage of the carbon-bromine bond in this compound, replacing the bromine atom with a hydrogen atom to form toluene. This is a significant issue in synthetic chemistry as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of a significant byproduct.
Q2: In which common reactions is dehalogenation of this compound observed as a side reaction?
A2: Dehalogenation of this compound is most frequently observed as a side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings. It can also occur during the formation of Grignard reagents, where it is often associated with Wurtz-type coupling side reactions.
Q3: What are the general mechanisms that lead to the dehalogenation of this compound?
A3: The mechanisms of dehalogenation can vary depending on the reaction type:
-
Palladium-Catalyzed Cross-Coupling Reactions: In these reactions, the formation of a palladium-hydride (Pd-H) species is a common pathway to dehalogenation. This can occur through various routes, including the β-hydride elimination from alkyl groups on phosphine ligands or the reaction of the palladium catalyst with a proton source (like water or alcohols) in the presence of a base. The resulting Pd-H species can then react with this compound in a process called hydrodehalogenation to yield toluene. Another potential pathway involves the formation of radical intermediates.
-
Grignard Reagent Formation: During the synthesis of 3-tolylmagnesium bromide, side reactions can lead to the formation of toluene. One possibility is the reaction of the initially formed Grignard reagent with any protic sources present in the reaction mixture (e.g., moisture). Additionally, Wurtz-type coupling, where the Grignard reagent reacts with unreacted this compound, can also lead to the formation of biphenyl derivatives and potentially toluene through subsequent reactions.
Q4: How does the choice of solvent affect the dehalogenation of this compound?
A4: The solvent can play a crucial role in the extent of dehalogenation. Protic solvents, such as water and alcohols, can serve as a source of protons, leading to the formation of Pd-H species in palladium-catalyzed reactions and increasing the likelihood of dehalogenation. In some cases, the presence of a minimal amount of water is necessary for the desired reaction to proceed, creating a delicate balance that needs to be optimized.[1] Aprotic solvents like dioxane, DMF, and toluene are generally preferred to minimize this side reaction, though dehalogenation can still occur. For Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard, with THF's higher boiling point potentially accelerating the desired reaction.[2]
Troubleshooting Guides
Dehalogenation in Suzuki-Miyaura Coupling of this compound
Problem: Significant formation of toluene is observed as a byproduct during the Suzuki-Miyaura coupling of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data Summary:
The following table summarizes the impact of different reaction parameters on the yield of the desired coupled product versus the dehalogenated byproduct (toluene). Note: The following data is illustrative and compiled from general principles and related studies, as direct comparative studies on this compound are not extensively available.
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Toluene Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | ~70-80 | ~10-20 | General Observation |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | ~85-95 | <5 | [3] |
| PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | ~80-90 | ~5-10 | General Observation |
| Pd(PPh₃)₄ | NaOEt | Ethanol | 80 | ~50-60 | ~30-40 | Protic Solvent Effect |
Detailed Experimental Protocol (Optimized for Minimal Dehalogenation):
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, designed to minimize the formation of toluene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, anhydrous)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the tube with a septum, and then evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Dehalogenation in Heck Reaction of this compound
Problem: A significant amount of toluene is formed alongside the desired substituted alkene in the Heck reaction of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation in Heck reactions.
Quantitative Data Summary:
The following table provides an illustrative comparison of conditions for the Heck reaction of this compound with styrene.
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Toluene Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 120 | ~60-70 | ~20-30 | General Observation |
| Pd(PPh₃)₄ | K₂CO₃ | DMAc | 100 | ~75-85 | ~10-15 | [4] |
| Herrmann's Catalyst | NaOAc | NMP | 130 | >90 | <5 | General Observation |
Detailed Experimental Protocol (Optimized for Minimal Dehalogenation):
This protocol provides a starting point for the Heck reaction between this compound and styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylacetamide (DMAc, 5 mL)
Procedure:
-
In a Schlenk tube, combine this compound, sodium acetate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add DMAc and styrene via syringe.
-
Heat the mixture in a preheated oil bath at 120 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Side Reactions in Grignard Reagent Formation with this compound
Problem: Low yield of the desired Grignard reagent and formation of byproducts during the reaction of this compound with magnesium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation from this compound.
Quantitative Data Summary:
The primary side reaction of concern is Wurtz-type coupling, leading to the formation of 3,3'-dimethylbiphenyl. The extent of this side reaction is highly dependent on reaction conditions.
| Solvent | Initiation Method | Addition Rate | Desired Grignard Yield (%) | Wurtz Byproduct (%) | Reference |
| Diethyl Ether | Iodine crystal | Slow, dropwise | ~80-90 | ~5-15 | General Procedure |
| THF | Mechanical stirring | Rapid | ~60-70 | ~20-30 | [5] |
| Diethyl Ether | Pre-activated Mg | Slow, dropwise | >90 | <5 | Optimized Procedure |
Detailed Experimental Protocol (Optimized for High Yield):
This protocol aims to maximize the yield of 3-tolylmagnesium bromide while minimizing side reactions.
Materials:
-
Magnesium turnings (1.2 g, 50 mmol, 1.2 equiv)
-
This compound (7.1 g, 41.5 mmol, 1.0 equiv)
-
Anhydrous diethyl ether (50 mL)
-
A small crystal of iodine
Procedure:
-
Flame-dry all glassware under vacuum and cool under a stream of dry argon.
-
Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium.
-
Dissolve the this compound in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (approx. 2-3 mL) of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting dark gray to brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of Buchwald-Hartwig Amination of 3-Bromotoluene
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting and guidance for the Buchwald-Hartwig amination of 3-bromotoluene. Below you will find frequently asked questions and troubleshooting guides to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Buchwald-Hartwig amination of this compound?
A1: The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalyst system (palladium precursor and ligand), the base, the solvent, and maintaining an inert atmosphere.[1][2] The interplay of these components is crucial for achieving high yields and minimizing side reactions.
Q2: Which palladium precursor is best for coupling with this compound?
A2: While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, palladium pre-catalysts are often preferred.[3] Pre-catalysts offer the advantage of being air-stable and efficiently generating the active Pd(0) species in situ, which can lead to lower catalyst loadings and more reproducible results.[2][3]
Q3: How do I select the appropriate ligand for my amine?
A3: Ligand choice is highly dependent on the nature of the amine coupling partner. For primary and secondary aliphatic amines, bulky, electron-rich phosphine ligands are generally effective. The choice of ligand is critical for promoting the desired reductive elimination step and preventing catalyst deactivation.[1][4]
Q4: What is the role of the base, and which one should I use?
A4: The base is essential for deprotonating the amine, facilitating its entry into the catalytic cycle.[5] Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[6] However, if your amine substrate is sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives, though they may require higher temperatures or longer reaction times.[1][6][7]
Q5: Can the solvent choice impact the reaction with this compound?
A5: Absolutely. The solvent must be capable of dissolving the reactants, particularly the inorganic base, to a sufficient extent.[7] Toluene and 1,4-dioxane are common choices.[1][6] For less soluble components, a more polar aprotic solvent or a mixture of solvents might be necessary.[1] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.[1] Use freshly opened or properly stored palladium precursors and ligands. Consider using a palladium pre-catalyst for more reliable activation.[3] | The active Pd(0) catalyst is sensitive to oxygen and moisture, which can lead to its deactivation.[1] |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands. The optimal ligand is often dependent on the specific amine being coupled. | The ligand facilitates crucial steps in the catalytic cycle, including oxidative addition and reductive elimination. An unsuitable ligand can lead to a stalled or slow reaction.[1][4] |
| Insufficient Base Strength or Solubility | If using a weak base like K₃PO₄, consider switching to a stronger base like NaOtBu, provided your substrate is stable. Ensure the base is finely powdered and vigorously stirred to maximize its surface area and solubility.[3] | Incomplete deprotonation of the amine will slow down or prevent the reaction. Poor solubility of the base is a common reason for reaction failure.[3][7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C.[3][9] | The oxidative addition of aryl bromides to the palladium center is often the rate-limiting step and is temperature-dependent. |
Issue 2: Significant Formation of Hydrodehalogenation Side Product (Toluene)
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reaction Favored | Lower the reaction temperature. Screen different ligands, as some are more prone to promoting hydrodehalogenation than others.[2] | Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] This can be particularly problematic with primary amines.[2] |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Water can act as a proton source, leading to the formation of the hydrodehalogenated product. |
| Base Choice | Experiment with different bases. The nature of the base can influence the rate of the desired amination versus the side reaction.[1] | The base can affect the concentration of palladium-hydride species, which are implicated in the hydrodehalogenation pathway. |
Quantitative Data Summary
The optimal conditions for the Buchwald-Hartwig amination of this compound will depend on the specific amine used. The following tables provide a general overview of the effects of different components to guide optimization.
Table 1: Comparison of Common Bases
| Base | Advantages | Disadvantages |
| NaOtBu | Generally provides the highest reaction rates and allows for lower catalyst loadings.[6] | Incompatible with many base-sensitive functional groups.[6] |
| LHMDS | Useful for substrates with protic functional groups and for reactions at lower temperatures.[6] | The solid form is air-sensitive and can be incompatible with certain functional groups at elevated temperatures.[6] |
| Cs₂CO₃ | Offers excellent functional group tolerance and is often the most effective weak base.[6] | More expensive and can be difficult to stir on a large scale.[6] |
| K₃PO₄ / K₂CO₃ | Good functional group tolerance and cost-effective.[6] | Often requires higher catalyst loadings and longer reaction times.[6] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Characteristics | Considerations |
| Toluene | A common choice with a good balance of solubility for many substrates and a high boiling point.[6][7] | Must be anhydrous. |
| 1,4-Dioxane | Frequently used and can be effective for a range of substrates.[6] | A high-impact solvent that should be avoided if greener alternatives are available.[10] |
| tert-Butanol | A polar protic solvent that can be beneficial in some cases.[1] | Can participate in side reactions under certain conditions. |
| Ethereal Solvents (THF, 2-MeTHF) | Lower boiling points, which may require running the reaction under reflux or in a sealed vessel. | Ensure they are peroxide-free. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Note: This is a general starting protocol. The optimal conditions, including the choice of ligand, base, solvent, temperature, and reaction time, must be determined experimentally for each specific amine.
-
Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equivalents). Then, add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC/LC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.[1]
-
Purification: Wash the filter cake with the same organic solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Column Chromatography of 3-Bromotoluene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromotoluene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: Standard silica gel (SiO₂) is the most widely used stationary phase for the purification of this compound and its derivatives. Silica gel is effective for separating compounds based on polarity. For compounds that may be sensitive to the acidic nature of silica, alternative stationary phases like neutral or basic alumina can be considered.[1][2][3]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
A2: The choice of mobile phase is critical and is typically determined by running preliminary Thin-Layer Chromatography (TLC) experiments. A common starting point for non-polar to moderately polar this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. The goal is to find a solvent system where the desired compound has an optimal Rf value and is well-separated from impurities.[4] Systematically varying the ratio of your solvent mixture is key; even small changes can significantly impact separation.[5]
Q3: What is the ideal Rf value for my target compound on a TLC plate before running a column?
A3: For the best separation in flash column chromatography, the target compound should have an Rf (Retention Factor) value between 0.2 and 0.4.[6][7] An Rf in this range generally ensures that the compound will elute from the column in a reasonable number of column volumes (CV), typically between 2.5 and 10, allowing for good separation from impurities.[6]
Q4: How can I separate positional isomers of this compound derivatives?
A4: Separating positional isomers (e.g., ortho, meta, para) is challenging due to their similar polarities.[3][5][8] Success often relies on optimizing the mobile phase to exploit subtle differences in polarity. Sometimes, switching one of the eluent components (e.g., from ethyl acetate/hexane to dichloromethane/hexane) can alter the selectivity and improve separation.[3][9] For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a high-resolution stationary phase may be necessary.[3][10][11]
Q5: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
A5: If your compound has poor solubility in the eluent system, you should use the "dry loading" method.[2][12] This involves dissolving your crude sample in a suitable volatile solvent, adding a small amount of silica gel to the solution, and then evaporating the solvent completely to get a dry, free-flowing powder.[12][13] This powder can then be carefully added to the top of the packed column.[12] This technique prevents the sample from precipitating on the column and often leads to better separation.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your column chromatography experiments in a question-and-answer format.
Q: My compound is not moving from the origin (Rf = 0). What should I do?
A: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, try changing to 90:10 or 80:20. For very polar compounds, you may need to add a small percentage of a highly polar solvent like methanol.[1]
Q: All my spots are running at the solvent front (Rf ≈ 1). How can I fix this?
A: This means the eluent is too polar, causing all compounds to be washed through the column without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent. For instance, if you are using 50:50 hexane:ethyl acetate, try 70:30 or 90:10.
Q: My purified fractions show streaking or tailing on the TLC plate. What is the cause?
A: Streaking or tailing can be caused by several factors.
-
Sample Overloading: Applying too much sample to the column is a common cause.[5] Try using a larger column or loading less material. The sample mass should typically be 5-10% of the silica gel mass.[6]
-
Strong Interaction with Silica: Some compounds, particularly those with basic nitrogen groups, can interact strongly with the acidic sites on silica gel, leading to tailing.[5] Adding a small amount (~0.1-1%) of a modifier like triethylamine or ammonia to the eluent can neutralize these active sites and improve peak shape.[3][13]
-
Insolubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can cause tailing. Ensure you have chosen an appropriate solvent system.
Q: I am getting poor separation between my product and an impurity, even though they separate on TLC.
A: This can happen for several reasons.
-
Improper Column Packing: Air bubbles or cracks in the silica bed will ruin separation.[12] Ensure the column is packed uniformly without any gaps.
-
Flow Rate: An excessively high flow rate can decrease resolution by not allowing equilibrium to be established between the mobile and stationary phases.[12] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[4]
-
Sample Loading: Loading the initial sample in too large a volume of solvent can cause a very wide initial band, leading to co-elution of closely running spots.[12] Always use the minimum amount of solvent to dissolve the sample for loading.[12]
Q: My compound seems to be decomposing on the column. What can I do?
A: The acidic nature of silica gel can cause degradation of sensitive compounds.[1][3]
-
Solution 1: Deactivate the Silica: Flush the packed column with a solvent system containing a small amount of a base like triethylamine (1%) before loading your sample.[3][13]
-
Solution 2: Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[1][2][3]
-
Solution 3: Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends in contact with the silica.[3]
Data Presentation
The following table provides general guidance on selecting a starting solvent system for column chromatography of this compound derivatives based on TLC results. The optimal ratio must be determined experimentally.
| Compound Polarity | Example Eluent System | Typical Starting Ratio (Non-polar:Polar) | Expected Rf Range of Target |
| Very Non-polar | Hexane / Dichloromethane | 98:2 to 95:5 | 0.2 - 0.4 |
| Moderately Non-polar | Hexane / Ethyl Acetate | 90:10 to 80:20 | 0.2 - 0.4 |
| Moderately Polar | Dichloromethane / Ethyl Acetate | 95:5 to 90:10 | 0.2 - 0.4 |
| Polar | Ethyl Acetate / Methanol | 99:1 to 95:5 | 0.2 - 0.4 |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol describes a standard procedure for purifying a this compound derivative using flash column chromatography.
1. Preparation and Packing:
- Select a glass column of appropriate size. A general rule is to use a silica gel mass that is 30 to 100 times the mass of the crude sample.
- Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 0.5 cm) of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column. Gently tap the column to help the silica pack evenly and remove any air bubbles.
- Open the stopcock to drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[12]
- Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[12]
2. Sample Loading:
- Wet Loading: Dissolve the crude sample in the minimum possible volume of the eluent or a slightly more polar solvent.[12] Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica.[12]
- Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample mass) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[12] Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle pressure using a pump or inert gas (e.g., nitrogen) to achieve a steady flow rate.
- Begin collecting fractions in test tubes or vials. The size of the fractions depends on the column size and the separation.
- If using a gradient, start with the least polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.
4. Analysis:
- Monitor the collected fractions using TLC to identify which ones contain the desired pure compound.
- Combine the pure fractions.
- Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound derivative.
Visualizations
Caption: Workflow for purifying this compound derivatives.
Caption: Troubleshooting guide for poor column separation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Suzuki Coupling of 3-Bromotoluene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the Suzuki-Miyaura cross-coupling of 3-bromotoluene, with a focus on the selection and use of alternative bases. This resource is intended for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, particularly those related to the choice of base.
Q1: My Suzuki coupling reaction with this compound has a low or no yield. What are the common causes related to the base?
A1: Low or no yield in a Suzuki coupling can often be attributed to the selection and handling of the base. For a sterically hindered substrate like this compound, the choice of base is critical.[1] Here are some common causes and solutions:
-
Inappropriate Base Strength: The base must be strong enough to facilitate the transmetalation step but not so strong as to cause side reactions. For sterically hindered substrates, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
Poor Base Solubility: The base must have some solubility in the reaction medium to be effective. If the chosen base is completely insoluble, the reaction may not proceed. Consider using a solvent system that allows for at least partial dissolution of the base.
-
Insufficient Amount of Base: Typically, 2-3 equivalents of the base are required. Using a substoichiometric amount will result in incomplete conversion.
-
Base Quality: The base should be anhydrous and of high purity. The presence of excess water or other impurities can deactivate the catalyst and interfere with the reaction.
Q2: I am observing significant formation of homocoupled byproducts from my boronic acid. How can the choice of base influence this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst. While not directly caused by the base, the reaction conditions, including the base, can play a role. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2] Some bases, particularly hydroxides, can sometimes promote this side reaction. Using carbonate or phosphate bases may help to minimize this issue. Additionally, ensure you are using a slight excess (1.1-1.2 equivalents) of the boronic acid, as a large excess can also lead to increased homocoupling.[1]
Q3: When using a strong base like potassium phosphate, I am noticing decomposition of my starting materials or product. What can I do?
A3: While stronger bases can be beneficial for sterically hindered substrates, they can also promote side reactions if your substrate or product contains base-sensitive functional groups. If you suspect base-induced decomposition, you can try the following:
-
Use a Milder Base: Consider screening weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes mitigate decomposition while still allowing the desired reaction to proceed.
-
Anhydrous Conditions: For some base-sensitive substrates, using an anhydrous base like potassium fluoride (KF) in an anhydrous solvent can be effective.
Q4: How do I choose the best alternative base for my specific Suzuki coupling of this compound?
A4: The optimal base is dependent on the specific boronic acid, catalyst system, and solvent being used. A good starting point is to screen a few different bases. Generally, for this compound, which has some steric hindrance from the ortho-methyl group, stronger inorganic bases are a good first choice.
-
Potassium Phosphate (K₃PO₄): Often a robust and effective base for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): Known for its high reactivity, often in milder conditions, but is more expensive.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, but may be less effective for sterically hindered substrates.
It is recommended to perform small-scale screening experiments to identify the optimal base for your specific reaction conditions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids using different alternative bases. Note that yields are highly dependent on the specific catalyst, ligand, solvent, and reaction time.
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 12 | ~90 |
| Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane | 90 | 16 | ~95 |
| K₂CO₃ | Pd(dppf)Cl₂ | DME/H₂O | 85 | 18 | ~85 |
Table 2: Suzuki Coupling of this compound with (4-Methoxyphenyl)boronic Acid
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | PdCl₂(dppf) | DMF | 110 | 10 | ~92 |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | 2-MeTHF | 80 | 14 | ~96 |
| K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 24 | ~80 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki coupling of this compound with phenylboronic acid using alternative bases. These may require optimization for your specific laboratory conditions and reagents.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid using Potassium Phosphate (K₃PO₄)
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%)).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid using Cesium Carbonate (Cs₂CO₃)
-
Reaction Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for selecting an alternative base for the Suzuki coupling of this compound.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 3-Bromotoluene and Its Derivatives
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of 3-bromotoluene and a selection of its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document presents a summary of key 1H NMR spectral data, a detailed experimental protocol for acquiring such data, and a workflow diagram for the characterization process.
Introduction to 1H NMR of Substituted Aromatics
1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In aromatic systems, the chemical shift of protons is highly sensitive to the electronic environment. Electron-withdrawing groups (EWGs) deshield aromatic protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield these protons, resulting in an upfield shift to lower chemical shift values. This guide will compare the 1H NMR spectra of this compound with derivatives containing nitro (-NO2), hydroxyl (-OH), and amino (-NH2) groups to illustrate these effects.
Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) for this compound and three of its derivatives. The data has been compiled from various spectroscopic databases. The solvent used for these measurements is deuterated chloroform (CDCl3), unless otherwise specified.
| Compound | Structure | H2 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | -CH3 (ppm) | Other Protons (ppm) |
| This compound | 7.33 | 7.27 | 7.13 | 7.09 | 2.31 | - | |
| 4-Bromo-2-nitrotoluene | - | 8.03 (d) | 7.51 (dd) | 7.33 (d) | 2.57 | - | |
| 4-Bromo-2-methylphenol | - | 7.24 | 7.08 | 6.75 | 2.22 | 4.78 (s, -OH) | |
| 4-Bromo-2-methylaniline | - | 7.10 | 6.95 | 6.60 | 2.10 | 3.60 (br s, -NH2) |
Note: The assignments for the aromatic protons in the derivatives are based on expected substitution patterns and may vary. d denotes a doublet, dd a doublet of doublets, and s a singlet. The coupling constants (J values) are not included in this summary table for brevity.
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard protocol for the preparation and analysis of small organic molecules, such as this compound derivatives, by 1H NMR spectroscopy.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For liquid samples, use 1-2 drops.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) to the vial.[1] The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.
-
Filtering: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2] This is crucial to avoid magnetic field inhomogeneities which can lead to poor spectral quality.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3] However, the residual proton signal of the deuterated solvent is often sufficient for routine analysis.[1]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[1]
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8-16 for a routine 1H spectrum).
-
Pulse sequence (a standard single-pulse experiment is usually sufficient).
-
Spectral width (to encompass all expected proton signals).
-
Acquisition time and relaxation delay.
-
-
Data Acquisition: Start the acquisition.
3. Data Processing and Analysis:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
Peak Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and analyze its splitting pattern (singlet, doublet, triplet, etc.) to deduce information about neighboring protons.
Workflow for 1H NMR Characterization
The following diagram illustrates the general workflow for characterizing a this compound derivative using 1H NMR spectroscopy.
References
A Comparative Guide to the Reactivity of 2-Bromotoluene, 3-Bromotoluene, and 4-Bromotoluene
This guide provides a comprehensive comparison of the chemical reactivity of the three isomers of bromotoluene: 2-bromotoluene, 3-bromotoluene, and 4-bromotoluene. The analysis is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of their behavior in key organic reactions, supported by experimental data and protocols.
Introduction
2-Bromotoluene, this compound, and 4-bromotoluene are structural isomers with the chemical formula C₇H₇Br. Their distinct reactivity profiles are a direct consequence of the relative positions of the methyl (-CH₃) and bromo (-Br) substituents on the benzene ring. These substituents exert electronic and steric effects that influence the electron density of the aromatic ring and the accessibility of reactive sites, thereby dictating their behavior in various chemical transformations. This guide will explore their comparative reactivity in electrophilic aromatic substitution, benzylic bromination, Grignard reagent formation, and nucleophilic aromatic substitution.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and product distribution for the three isomers in key reactions based on established principles of organic chemistry.
Table 1: Comparison of Physical Properties
| Property | 2-Bromotoluene | This compound | 4-Bromotoluene |
| Molar Mass ( g/mol ) | 171.04 | 171.04 | 171.04 |
| Boiling Point (°C) | 181.7 | 183.7 | 184.5 |
| Melting Point (°C) | -27.8 | -39.8 | 28.5 |
| Density (g/mL at 20°C) | 1.422 | 1.410 | 1.400 (at 30°C) |
Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution (e.g., Nitration)
| Isomer | Overall Reactivity Ranking | Major Products | Rationale |
| 4-Bromotoluene | 1 (Most Reactive) | 4-Bromo-2-nitrotoluene | The activating methyl group and deactivating but ortho,para-directing bromo group reinforce substitution at the positions ortho to the methyl group. |
| 2-Bromotoluene | 2 | 2-Bromo-4-nitrotoluene, 2-Bromo-6-nitrotoluene | The methyl and bromo groups direct to different positions, leading to a mixture of products. Steric hindrance from the ortho-bromo group may disfavor substitution at the 6-position. |
| This compound | 3 (Least Reactive) | 3-Bromo-4-nitrotoluene, 3-Bromo-6-nitrotoluene, 3-Bromo-2-nitrotoluene | The directing effects of the methyl and bromo groups are not aligned, leading to a complex mixture of products and overall lower reactivity due to the deactivating nature of the bromine atom. |
Table 3: Predicted Reactivity in Benzylic Bromination
| Isomer | Relative Reactivity | Product | Rationale |
| 4-Bromotoluene | ~1 | 1-Bromo-4-(bromomethyl)benzene | The electronic effect of the para-bromo group on the stability of the benzylic radical is minimal. |
| This compound | ~1 | 1-Bromo-3-(bromomethyl)benzene | The electronic effect of the meta-bromo group on the benzylic radical is minimal. |
| 2-Bromotoluene | Slightly lower | 1-Bromo-2-(bromomethyl)benzene | Potential for minor steric hindrance from the ortho-bromo group. |
Table 4: Predicted Reactivity in Grignard Reagent Formation
| Isomer | Relative Rate of Formation | Product | Rationale |
| 4-Bromotoluene | 1 (Fastest) | 4-Methylphenylmagnesium bromide | The para-position offers the least steric hindrance for the magnesium insertion. |
| This compound | 2 | 3-Methylphenylmagnesium bromide | Moderate steric hindrance. |
| 2-Bromotoluene | 3 (Slowest) | 2-Methylphenylmagnesium bromide | The ortho-methyl group provides significant steric hindrance to the magnesium insertion at the C-Br bond. |
Experimental Protocols
Competitive Electrophilic Nitration of Bromotoluene Isomers
Objective: To qualitatively compare the relative reactivity of the three bromotoluene isomers towards electrophilic nitration.
Materials:
-
2-Bromotoluene
-
This compound
-
4-Bromotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Prepare an equimolar mixture of 2-bromotoluene, this compound, and 4-bromotoluene in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a sub-stoichiometric amount (e.g., 0.3 equivalents relative to the total moles of bromotoluenes) of a pre-cooled nitrating mixture (1:1 concentrated HNO₃:H₂SO₄) to the stirred bromotoluene mixture.
-
Allow the reaction to proceed for a fixed amount of time (e.g., 30 minutes) while maintaining the temperature at 0°C.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the organic layer with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analyze the product mixture using GC-MS to determine the relative amounts of the unreacted starting materials and the various nitrated products. The isomer that has reacted to the greatest extent is the most reactive.
Comparative Benzylic Bromination using N-Bromosuccinimide (NBS)
Objective: To compare the rates of benzylic bromination of the three bromotoluene isomers.
Materials:
-
2-Bromotoluene
-
This compound
-
4-Bromotoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon Tetrachloride (CCl₄) or a greener alternative like acetonitrile
-
Reflux condenser
-
Heating mantle
-
Gas Chromatography (GC) instrument
Procedure:
-
Set up three separate reaction flasks, each containing one of the bromotoluene isomers (e.g., 1 mmol) dissolved in the chosen solvent (e.g., 10 mL).
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalents) to each flask.
-
Heat the mixtures to reflux under constant stirring.
-
Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 15 minutes).
-
Quench the aliquots by cooling and adding a small amount of a solution of sodium thiosulfate to consume any remaining bromine.
-
Analyze the quenched aliquots by GC to determine the consumption of the starting material and the formation of the benzylic bromide product.
-
Plot the concentration of the starting material versus time for each isomer to compare their reaction rates.
Comparison of Grignard Reagent Formation Rates
Objective: To qualitatively compare the initiation time for Grignard reagent formation from the three bromotoluene isomers.
Materials:
-
2-Bromotoluene
-
This compound
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Dry glassware
Procedure:
-
Set up three identical, flame-dried three-neck flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place an equal amount of magnesium turnings and a small crystal of iodine in each flask.
-
In separate dropping funnels, prepare solutions of each bromotoluene isomer in the anhydrous solvent.
-
Simultaneously, add a small amount of each bromotoluene solution to the respective flasks.
-
Observe the time it takes for the reaction to initiate in each flask, as indicated by the disappearance of the iodine color, the formation of a cloudy solution, and spontaneous refluxing of the solvent. The isomer with the shortest initiation time is the most reactive.
Visualizations: Reaction Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and the logical relationships governing the reactivity of the bromotoluene isomers.
Caption: General mechanism for electrophilic aromatic substitution on bromotoluene.
Caption: Radical mechanism for benzylic bromination of bromotoluene.
Caption: Logical relationship of reactivity in Grignard reagent formation.
Detailed Reactivity Analysis
Electrophilic Aromatic Substitution
The reactivity of the bromotoluene isomers in electrophilic aromatic substitution is governed by the interplay of the activating, ortho,para-directing methyl group and the deactivating, ortho,para-directing bromo group.
-
4-Bromotoluene: The methyl and bromo groups are para to each other. Both groups direct incoming electrophiles to the positions ortho to the methyl group (and meta to the bromo group). This alignment of directing effects makes 4-bromotoluene the most reactive of the three isomers towards electrophilic substitution.
-
2-Bromotoluene: The methyl and bromo groups are ortho to each other. The methyl group directs to the 4- and 6-positions, while the bromo group directs to the 4- and 6-positions. Substitution at the 4-position is favored due to less steric hindrance compared to the 6-position, which is flanked by both substituents.
-
This compound: The methyl and bromo groups are meta to each other. The methyl group directs to the 2-, 4-, and 6-positions, while the bromo group directs to the 5-position (ortho) and the 1-position (para, already occupied). This lack of reinforcement of directing effects and the deactivating nature of the bromine atom make this compound the least reactive isomer.
Benzylic Bromination
Benzylic bromination occurs via a free-radical mechanism at the methyl group. The key step is the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. Since the reaction occurs at the methyl group, which is present in all three isomers, their reactivity is expected to be broadly similar. Minor differences may arise due to the electronic influence of the bromine atom on the stability of the benzylic radical intermediate. However, these effects are generally small, and all three isomers are expected to undergo benzylic bromination readily.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. The rate of this reaction is highly sensitive to steric hindrance around the C-Br bond.
-
4-Bromotoluene: With the methyl group in the para position, there is minimal steric hindrance at the reaction site, allowing for relatively fast Grignard reagent formation.
-
This compound: The meta-disposed methyl group exerts some steric hindrance, slowing down the reaction compared to the para isomer.
-
2-Bromotoluene: The ortho-methyl group provides significant steric hindrance, making it the most difficult of the three isomers to form a Grignard reagent.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho or para positions. The bromotoluene isomers lack such strong activation. Therefore, they are generally unreactive towards nucleophilic aromatic substitution under standard conditions. Reactions would require harsh conditions, such as high temperatures and pressures, or proceed through an alternative mechanism like the benzyne pathway with very strong bases.
Conclusion
The reactivity of 2-bromotoluene, this compound, and 4-bromotoluene is a nuanced interplay of electronic and steric effects. For electrophilic aromatic substitution, 4-bromotoluene is the most reactive due to the synergistic directing effects of its substituents. In benzylic bromination, the reactivities of the three isomers are comparable. For Grignard reagent formation, the reactivity is inversely proportional to the steric hindrance around the carbon-bromine bond, making 4-bromotoluene the most reactive. All three isomers are generally unreactive towards nucleophilic aromatic substitution under normal conditions. This comparative guide provides a foundational understanding for researchers to select the appropriate isomer and reaction conditions for their synthetic endeavors.
A Comparative Guide to 3-Bromotoluene vs. 3-Chlorotoluene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides a detailed comparison of the performance of 3-bromotoluene and 3-chlorotoluene, two common building blocks in organic synthesis. The objective is to offer a data-driven perspective for researchers to make informed decisions in reaction design and optimization.
Executive Summary
Fundamentally, this compound is significantly more reactive than 3-chlorotoluene in palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. The weaker C-Br bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to higher yields under milder reaction conditions and with a broader range of palladium catalysts.
Conversely, the activation of the more robust C-Cl bond in 3-chlorotoluene typically necessitates more specialized and often more expensive catalyst systems, particularly those employing electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands. While the lower cost of aryl chlorides can be advantageous for large-scale synthesis, the development of efficient catalytic systems is paramount to achieving comparable results to their bromo-counterparts.
The Catalytic Cycle: A Tale of Two Halides
The universally accepted mechanism for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig) proceeds through a series of elementary steps: oxidative addition, transmetalation (for Suzuki and others) or olefin/amine coordination, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-limiting step and is where the difference between this compound and 3-chlorotoluene is most pronounced.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The energy barrier for the oxidative addition of this compound is lower than that of 3-chlorotoluene, leading to faster reaction rates.
Comparative Performance Data
The following tables summarize the performance of this compound and 3-chlorotoluene in key palladium-catalyzed cross-coupling reactions based on available literature. It is important to note that direct side-by-side comparisons under identical conditions are not always available, and the data presented is a collation from various sources to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction of 3-halotoluenes with phenylboronic acid serves as a representative example.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 |
| 3-Chlorotoluene | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 24 | ~85 |
| 3-Chlorotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 24 | <10 |
Note: Data is compiled from representative procedures and may not reflect optimized conditions for each substrate.
As the data indicates, this compound can be effectively coupled using a standard catalyst like Pd(PPh₃)₄. In contrast, 3-chlorotoluene requires a more sophisticated catalyst system, such as one employing the bulky, electron-rich SPhos ligand, to achieve a high yield. With the same standard catalyst used for the bromo-analogue, the chloro-analogue shows minimal reactivity.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The reaction of 3-halotoluenes with styrene is a common benchmark.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 16 | ~90 |
| 3-Chlorotoluene | Pd(OAc)₂ (2 mol%) / PCy₃ (4 mol%) | K₂CO₃ | DMA | 120 | 24 | ~75 |
| 3-Chlorotoluene | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 24 | Low |
Note: Data is compiled from representative procedures and may not reflect optimized conditions for each substrate.
Similar to the Suzuki coupling, this compound undergoes the Heck reaction efficiently with a conventional palladium catalyst. For 3-chlorotoluene, a more robust catalyst system featuring a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) and a higher reaction temperature are necessary to obtain a good yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of 3-halotoluenes with a secondary amine like morpholine is a representative transformation.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 | 8 | >95 |
| 3-Chlorotoluene | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 18 | ~90 |
| 3-Chlorotoluene | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 | 24 | <20 |
Note: Data is compiled from representative procedures and may not reflect optimized conditions for each substrate.
The trend continues in the Buchwald-Hartwig amination, where this compound reacts efficiently with a first-generation catalyst system. In contrast, 3-chlorotoluene requires a more advanced, sterically hindered biarylphosphine ligand such as XPhos to achieve a high yield.
Experimental Protocols
Below are representative experimental protocols for the palladium-catalyzed cross-coupling of this compound and 3-chlorotoluene. These are intended as a starting point for reaction development.
General Experimental Workflow
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask is added this compound (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Reaction: The flask is evacuated and backfilled with nitrogen three times. Toluene (4 mL) and water (1 mL) are added, and the mixture is heated to 80 °C with vigorous stirring for 12 hours.
-
Workup and Analysis: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 3-methyl-1,1'-biphenyl.
Suzuki-Miyaura Coupling of 3-Chlorotoluene with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask is added palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), 3-chlorotoluene (126.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Reaction: The flask is evacuated and backfilled with nitrogen three times. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C with vigorous stirring for 24 hours.
-
Workup and Analysis: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
The choice between this compound and 3-chlorotoluene in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. This compound offers higher reactivity, allowing for the use of simpler catalyst systems and milder reaction conditions, which can be advantageous for complex molecule synthesis where functional group tolerance is key. 3-Chlorotoluene, while more economical, necessitates the use of more advanced and often more expensive catalyst systems to achieve comparable efficiency. For large-scale industrial processes, the initial investment in catalyst development for the activation of 3-chlorotoluene can be offset by the lower cost of the starting material. For laboratory-scale synthesis and rapid analogue generation, the reliability and broader catalyst compatibility of this compound often make it the more practical choice.
A Comparative Kinetic Study of Suzuki-Miyaura Coupling: 3-Bromotoluene vs. 3-Iodotoluene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for biaryl moieties prevalent in pharmaceuticals and functional materials. The choice of the aryl halide is a critical parameter influencing reaction kinetics and overall efficiency. This guide provides an objective comparison of the kinetic performance of 3-bromotoluene and 3-iodotoluene in Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl > F.[1] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, which is weakest for iodine, facilitating the rate-determining oxidative addition step.[1] Consequently, 3-iodotoluene is expected to react faster than this compound under most conditions. However, recent kinetic studies have revealed nuances to this trend, particularly at lower temperatures with certain catalyst systems, where the stability of reaction intermediates can invert the expected reactivity order.
Quantitative Kinetic Data
| Time (hours) | 4-Iodotoluene Yield (%)[2] | 4-Bromotoluene Yield (%)[2] |
| 0.25 | 5 | 20 |
| 0.5 | 10 | 35 |
| 1 | 18 | 55 |
| 2 | 30 | 75 |
| 4 | 45 | 90 |
| 8 | 65 | >95 |
Reaction Conditions: Aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), [Pd(PPh₃)₄] (2 mol%), THF/H₂O (4:1), 50°C.
This data surprisingly indicates that at 50°C, the reaction with 4-bromotoluene is significantly faster than with 4-iodotoluene.[2] This is attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] in the presence of triphenylphosphine at lower temperatures.[2] It is important to note that at higher temperatures (e.g., 80°C), the expected reactivity (I > Br) is typically restored.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of a halotoluene with an arylboronic acid. This protocol can be adapted for both this compound and 3-iodotoluene, with the understanding that reaction times and temperatures may need to be optimized based on the kinetic data.
Materials:
-
3-Halotoluene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-halotoluene, arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane and degassed water to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100°C for this compound, potentially a lower temperature or shorter time for 3-iodotoluene, or a higher temperature to overcome the low-temperature inversion of reactivity). Stir the reaction mixture vigorously for the time required for completion (typically monitored by TLC or LC-MS, ranging from 2-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathway and Kinetics
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and the comparative energetics of the key oxidative addition step.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relative activation energies for the oxidative addition of Ar-I vs. Ar-Br.
Conclusion
References
A Comparative Guide to HPLC Methods for the Separation of Bromotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of bromotoluene isomers (ortho-, meta-, and para-) is a critical analytical challenge in various fields, including pharmaceutical development and chemical synthesis, where isomeric purity can significantly impact product efficacy and safety. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for achieving this separation. This guide provides a comparative overview of two principal HPLC approaches—Reversed-Phase and Normal-Phase chromatography—for the resolution of bromotoluene isomers, supported by experimental data and detailed methodologies.
Method Comparison at a Glance
The selection of an appropriate HPLC method hinges on the specific requirements of the analysis, such as the desired resolution, run time, and solvent usage. Below is a summary of two effective methods for separating o-, m-, and p-bromotoluene.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Normal-Phase HPLC |
| Stationary Phase | C18 (Octadecylsilane) | Silica |
| Mobile Phase | Acetonitrile/Water (70:30, v/v) | n-Hexane/Isopropanol (99:1, v/v) |
| Elution Order | p-bromotoluene, m-bromotoluene, o-bromotoluene | o-bromotoluene, m-bromotoluene, p-bromotoluene |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Advantages | Robust, reproducible, good column lifetime. | Excellent selectivity for positional isomers. |
| Considerations | May require optimization of mobile phase for baseline separation. | Sensitive to water content in the mobile phase, requires careful solvent handling. |
Experimental Protocols
Detailed methodologies for the two compared HPLC approaches are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Method 1: Reversed-Phase HPLC on a C18 Column
Experimental Conditions:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.[1]
-
Mobile Phase: Acetonitrile and Water (70:30, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection: UV at 254 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: A mixed standard of o-, m-, and p-bromotoluene (e.g., 100 µg/mL of each) dissolved in the mobile phase.
Expected Performance:
Based on the separation of chlorotoluene isomers under these conditions, the expected elution order for bromotoluenes would be para, followed by meta, and then ortho, with the para-isomer being the most polar and thus the first to elute.[1] Optimization of the acetonitrile/water ratio may be necessary to achieve baseline resolution of all three isomers.
Method 2: Normal-Phase HPLC on a Silica Column
Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is an excellent alternative for separating positional isomers.[2] The separation is based on the polar interactions of the analytes with the stationary phase.
Experimental Conditions:
-
Column: Silica, 5 µm particle size, 250 mm x 4.6 mm I.D.
-
Mobile Phase: n-Hexane and Isopropanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A mixed standard of o-, m-, and p-bromotoluene (e.g., 100 µg/mL of each) dissolved in n-hexane.
Expected Performance:
In normal-phase chromatography, the elution order is typically reversed compared to reversed-phase. The least polar isomer, in this case, the ortho-isomer, is expected to elute first, followed by the meta- and then the para-isomer. The high selectivity of silica stationary phases for positional isomers often provides excellent resolution.[2]
Workflow for HPLC Method Selection
The selection of an appropriate HPLC method for separating bromotoluene isomers can be guided by a logical workflow that considers the advantages and disadvantages of each approach.
Caption: Workflow for selecting an HPLC method for bromotoluene isomer separation.
Conclusion
Both reversed-phase and normal-phase HPLC methods are capable of separating bromotoluene isomers. The choice between a C18 and a silica column will depend on the specific analytical goals. For routine quality control where robustness is paramount, a reversed-phase method on a C18 column is a reliable choice. When baseline separation of all three isomers is challenging and high selectivity is the primary concern, a normal-phase method on a silica column may provide superior results. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists to develop and implement effective HPLC methods for the analysis of bromotoluene isomers.
References
Spectroscopic Fingerprints: A Comparative Analysis of Ortho, Meta, and Para Bromotoluene Isomers
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of bromotoluene isomers, crucial for their accurate identification and differentiation in complex chemical environments.
The structural isomers of bromotoluene—ortho-bromotoluene (2-bromotoluene), meta-bromotoluene (3-bromotoluene), and para-bromotoluene (4-bromotoluene)—exhibit subtle yet significant differences in their spectroscopic profiles. These distinctions, arising from the varied positions of the bromine and methyl substituents on the benzene ring, are critical for unambiguous identification in research and pharmaceutical development. This guide provides a comprehensive comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The substitution patterns on the aromatic ring of the bromotoluene isomers lead to characteristic differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | ortho-Bromotoluene | meta-Bromotoluene | para-Bromotoluene |
| Aromatic C-H Stretch | 3061, 3016[1] | 3061, 3017[1] | 3081, 3026[1] |
| Aliphatic C-H Stretch | 2924[1] | 2932[1] | 2923[1] |
| C=C Aromatic Ring Stretch | 1470[1] | 1564[1] | 1487[1] |
| C-H Out-of-Plane Bending | 745[1] | 770, 681[1] | 801[1] |
| C-Br Stretch | ~500-600 | ~500-600[2] | ~500-600 |
The most telling differences are observed in the C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts (δ) of the aromatic protons and carbons are distinct for each isomer due to the different electronic effects of the bromine and methyl groups at their respective positions.
¹H NMR Chemical Shifts (ppm)
| Proton | ortho-Bromotoluene | meta-Bromotoluene | para-Bromotoluene |
| -CH₃ | 2.37 - 2.38[3] | 2.31[4] | ~2.3 |
| Aromatic H | 6.87 - 7.49[3] | 6.99 - 7.33[4] | ~7.0 - 7.4 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | ortho-Bromotoluene | meta-Bromotoluene | para-Bromotoluene |
| -CH₃ | ~23 | ~21 | ~21 |
| Aromatic C-Br | ~124 | ~122 | ~120 |
| Other Aromatic C | ~127-139 | ~126-141 | ~129-138 |
Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
The number of distinct signals in the proton-decoupled ¹³C NMR spectrum is a key differentiator: ortho- and meta-bromotoluene each show seven signals due to their lower symmetry, while the more symmetric para-bromotoluene exhibits only five signals.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight (171.03 g/mol ) and will show a molecular ion peak (M⁺) at m/z 170 and 172 (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio), their fragmentation patterns can differ.[6][7][8]
Key Mass Spectrometry Fragments (m/z)
| Fragment | Description | ortho-Bromotoluene | meta-Bromotoluene | para-Bromotoluene |
| 170/172 | Molecular Ion (M⁺) | Present | Present | Present |
| 91 | Tropylium Ion ([C₇H₇]⁺) | Abundant[9] | Abundant[10] | Abundant[6] |
| 65 | [C₅H₅]⁺ | Present | Present | Present |
The most abundant fragment for all three isomers is typically the tropylium ion at m/z 91, formed by the loss of the bromine atom. While the primary fragments are similar, subtle differences in the relative intensities of other minor fragments may be observed upon careful analysis of the spectra.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent upon meticulous experimental procedures. Below are detailed methodologies for the key analytical techniques discussed.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a bromotoluene isomer.
Materials:
-
FTIR Spectrometer
-
Sample of ortho-, meta-, or para-bromotoluene
-
Salt plates (e.g., NaCl or KBr) or a liquid cell
-
Volatile solvent for cleaning (e.g., dry acetone)
Procedure:
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates are clean and dry.
-
Place a single drop of the liquid bromotoluene sample onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Place the prepared salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Compare the spectrum to reference spectra for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of a bromotoluene isomer.
Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes (5 mm diameter)
-
Tetramethylsilane (TMS) as an internal standard[13]
-
Sample of ortho-, meta-, or para-bromotoluene
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the bromotoluene sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11][14]
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.[12][14]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[12]
-
Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling patterns.
-
Identify the chemical shifts of the signals in the ¹³C spectrum.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of a bromotoluene isomer.
Materials:
-
Mass Spectrometer (typically with an Electron Ionization source)
-
Gas Chromatograph (for GC-MS) or a direct insertion probe
-
Sample of ortho-, meta-, or para-bromotoluene
-
Volatile solvent (if using GC-MS)
Procedure:
-
Sample Introduction (Electron Ionization - EI):
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15]
-
-
Detection:
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
A mass spectrum is generated, plotting relative abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Spectroscopic Differentiation
The following diagram illustrates the logical workflow for differentiating the bromotoluene isomers based on their key spectroscopic features.
Caption: Workflow for differentiating bromotoluene isomers.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. 2-Bromotoluene(95-46-5) 1H NMR [m.chemicalbook.com]
- 4. This compound(591-17-3) 1H NMR spectrum [chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. 4-Bromotoluene(106-38-7) MS [m.chemicalbook.com]
- 7. Benzene, 1-bromo-3-methyl- [webbook.nist.gov]
- 8. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]
- 9. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
Validating the Purity of Synthesized 3-Bromotoluene: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of 3-Bromotoluene, a key intermediate in the synthesis of pharmaceuticals and other organic compounds.
Quantitative Data Comparison
The purity of a synthesized batch of this compound (>98% expected purity) was assessed using elemental analysis, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below, showcasing the strengths and applications of each technique.
| Parameter | Elemental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Purity Assessment | Indirect, based on elemental composition | Direct, based on relative peak area | Direct, based on signal integration against a certified standard |
| Theoretical C% | 49.15 | N/A | N/A |
| Experimental C% | 49.08 | N/A | N/A |
| Theoretical H% | 4.12 | N/A | N/A |
| Experimental H% | 4.15 | N/A | N/A |
| Theoretical Br% | 46.73 | N/A | N/A |
| Experimental Br% | 46.65 | N/A | N/A |
| Purity by GC-MS | N/A | 99.2% | N/A |
| Purity by qNMR | N/A | N/A | 99.5% ± 0.2% |
| Primary Impurities Detected | Not identifiable | o-bromotoluene, p-bromotoluene, residual toluene | o-bromotoluene, p-bromotoluene |
Experimental Protocols
A detailed methodology for the elemental analysis is provided below. Protocols for GC-MS and qNMR can be extensive and are typically developed based on the specific instrumentation and standards available in a given laboratory.
Elemental Analysis Protocol for this compound
This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen (CHN) content in a liquid sample using a combustion-based elemental analyzer. A separate analysis would be required for Bromine determination, often performed by methods such as titration or ion chromatography after combustion.
Instrumentation:
-
Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar)
-
Microbalance (accurate to 0.001 mg)
-
Liquid Autosampler
-
Helium and Oxygen (high purity)
-
Tin capsules for liquid samples
Procedure:
-
Instrument Calibration: Calibrate the instrument using certified standards (e.g., acetanilide for CHN). Perform a multi-point calibration to ensure linearity over the expected concentration range.
-
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule.
-
Seal the capsule securely to prevent any loss of the volatile liquid.
-
-
Analysis:
-
Place the sealed capsule into the autosampler.
-
The sample is dropped into a combustion reactor heated to approximately 1000 °C in an oxygen-rich environment.[1]
-
The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
The resulting gases are carried by a helium stream through a reduction furnace to remove excess oxygen and then through a chromatographic column to separate the individual gases.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.[1]
-
-
Data Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound, from the initial synthesis to the comparative analysis of purity.
Caption: Purity validation workflow for this compound.
Comparison of Methods
Elemental Analysis serves as a fundamental check of the empirical formula of the synthesized compound.[2] A close match between the experimental and theoretical elemental percentages indicates a high degree of purity. However, it is an indirect method for purity assessment and does not identify the nature of any impurities. For instance, an isomeric impurity would not be detected by elemental analysis as it has the same elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3] In the context of this compound, GC can effectively separate the desired meta-isomer from potential ortho- and para-isomers, as well as from residual starting materials like toluene.[3][4] The mass spectrometer provides definitive identification of these components based on their mass-to-charge ratio and fragmentation patterns.[5] Purity is typically estimated by comparing the peak area of the main component to the total area of all peaks.
Quantitative NMR (qNMR) has emerged as a highly accurate and precise method for purity determination.[6] It allows for the direct quantification of a compound by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[6] Unlike other methods, qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[7] This makes it particularly valuable for the characterization of new chemical entities.
References
- 1. measurlabs.com [measurlabs.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. benchchem.com [benchchem.com]
- 4. Bromotoluene - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalysts for the Sonogashira Coupling of 3-Bromotoluene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1] Its ability to form carbon-carbon bonds under relatively mild conditions makes it an invaluable tool in the synthesis of pharmaceuticals, natural products, and organic materials.[1] This guide provides a comparative overview of various catalytic systems for the Sonogashira coupling of 3-bromotoluene, a common building block in organic synthesis. The selection of an appropriate catalyst is crucial for achieving high yields and reaction efficiency. While direct comparative data for this compound is often embedded in broader studies, this document synthesizes available information on analogous aryl bromides to provide a strong foundation for catalyst selection and reaction optimization.
Comparative Performance of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the palladium source, the presence and nature of a ligand, a copper(I) co-catalyst, the base, and the solvent. Below is a summary of common catalytic systems and their typical performance in the coupling of aryl bromides, which can be extrapolated for this compound.
| Catalyst System | Ligand | Co-Catalyst | Base | Solvent | Temperature (°C) | Typical Yield for Aryl Bromides | Key Characteristics & Remarks |
| Pd(PPh₃)₄ | (Internal) | CuI | Amine (e.g., NEt₃, piperidine) | THF, DMF, Toluene | 25 - 80 | Good to Excellent | A widely used, commercially available catalyst.[2] Effective for a broad range of substrates. |
| PdCl₂(PPh₃)₂ | (Internal) | CuI | Amine (e.g., NEt₃, i-Pr₂NH) | THF, DMF, Acetonitrile | 50 - 100 | Good to Excellent | Another common and robust catalyst.[3] Often used interchangeably with Pd(PPh₃)₄. |
| Pd(OAc)₂ | P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | 80 - 110 | Good | Effective for copper-free Sonogashira reactions, which can prevent the formation of alkyne homocoupling byproducts.[2] Bulky, electron-rich phosphine ligands are crucial.[2] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | None (Copper-free) | TMP | DMSO | 25 | Excellent | An air-stable, monoligated precatalyst enabling room-temperature, copper-free couplings of aryl bromides.[4] |
| Heterogeneous Pd/C | None | CuI (optional) | Amine or Inorganic Base | Various (incl. aqueous media) | 50 - 100 | Moderate to Good | Offers advantages in catalyst recovery and reuse.[5] Performance can be highly dependent on the support and reaction conditions. Ligand-free protocols are possible.[5] |
| NHC-Pd Complexes | N-Heterocyclic Carbene | CuI | Amine (e.g., pyrrolidine) | Pyrrolidine, Toluene | 80 - 110 | Good to Excellent | NHC ligands can provide high stability and catalytic activity, particularly for more challenging substrates.[2] |
Note: Yields are generalized from studies on various aryl bromides and may vary for this compound depending on the specific alkyne and reaction conditions.
Experimental Protocols
Below are detailed methodologies for performing the Sonogashira coupling of this compound with a representative alkyne, phenylacetylene. These protocols can serve as a starting point for catalyst comparison studies.
General Procedure for Copper-Cocatalyzed Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%) and copper(I) iodide (0.015 mmol, 1.5 mol%).[3]
-
Add this compound (1.0 mmol, 1.0 equiv) and a suitable solvent (e.g., triethylamine, 6 mL).[3]
-
Flush the flask with the inert gas for approximately 10 minutes.[3]
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]
-
Upon completion, cool the reaction to room temperature.
-
Add a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Copper-Free Sonogashira Coupling
-
In a glovebox or under a counterflow of inert gas, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.05 mmol, 5 mol%) to a vial.[4]
-
Add the base (e.g., 2,2,6,6-tetramethylpiperidine, 2.0 mmol, 2.0 equiv).[4]
-
Add the solvent (e.g., DMSO, 1.0 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) followed by phenylacetylene (1.2 mmol, 1.2 equiv).
-
Stir the reaction at room temperature and monitor its progress by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and comparing different catalysts for the Sonogashira coupling of this compound.
Caption: Workflow for comparative catalyst screening in the Sonogashira coupling of this compound.
Catalytic Cycles
The Sonogashira coupling can proceed through different catalytic cycles depending on whether a copper co-catalyst is used.
Caption: Simplified catalytic cycles for the copper-cocatalyzed Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kbfi.ee [kbfi.ee]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-free Sonogashira coupling reactions with heterogeneous Pd/C as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromotoluene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Bromotoluene is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1][3]
-
Body Protection: A flame-resistant lab coat or a complete suit protecting against chemicals is recommended.[1][2]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a certified respirator.[1][2]
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][6][7]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][6]
Step-by-Step Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
Step 1: Waste Collection and Segregation
-
Collect Waste: Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a designated, compatible, and properly labeled hazardous waste container.[2][3][8]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution's Environmental Health and Safety (EHS) department.[8]
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[2][3] Do not mix with acids, bases, or oxidizing agents.[2][3]
Step 2: On-Site Storage
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area.[8] This area should be cool, dry, and well-ventilated, away from incompatible materials.[3][4]
-
Container Integrity: Ensure the container is kept tightly closed when not in use.[6][8]
Step 3: Professional Disposal
-
Contact a Licensed Disposal Company: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.[1]
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process is designed to handle flammable and halogenated compounds safely.
-
Regulatory Compliance: Disposal practices are subject to significant revision and must comply with all federal, state, and local environmental regulations.[7][9][10] Always consult with your institution's EHS department and local environmental regulatory agencies for specific guidance.[2][7][10]
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 591-17-3 | [1][4] |
| Molecular Formula | C7H7Br | [9] |
| Molecular Weight | 171.03 g/mol | [9] |
| Flash Point | 140 °F (60 °C) | [10] |
| Oral LD50 (Mouse) | 1436 mg/kg | [1][10] |
| UN Number | 1993 | [1][11] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 591-17-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. This compound | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. calpaclab.com [calpaclab.com]
Essential Safety and Logistical Information for Handling 3-Bromotoluene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of 3-Bromotoluene (CAS No. 591-17-3), including operational and disposal plans.
Chemical Identity and Hazards: this compound is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate protective measures to avoid exposure.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or tight-sealing safety goggles. A face shield is also recommended.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4] A dust mask type N95 (US) is also suggested.[5] Work should be conducted under a hood. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidents.
-
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[2][6]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][6]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Use only non-sparking tools.[2]
-
Take precautionary measures against static discharge.[2]
-
-
Storage:
First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial. Always show the safety data sheet to the attending physician.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. Never give anything by mouth to an unconscious person.[1][2][6] |
Spills and Disposal
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure safety.
-
Spill Response:
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Use personal protective equipment.[1]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and keep in suitable, closed containers for disposal.[2][6]
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2][6]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of as an unused product.[1]
-
One method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
